Product packaging for OX2R-IN-1(Cat. No.:)

OX2R-IN-1

Cat. No.: B12401948
M. Wt: 458.0 g/mol
InChI Key: ZEZAFOYXROOLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Applications and Value OX2R-IN-1 is a potent and selective orexin receptor 2 (OX2R) antagonist intended for investigative use in neuroscience and sleep research. It serves as a critical pharmacological tool for studying the role of the orexin signaling pathway in regulating sleep-wake cycles, arousal, and other central nervous system functions . By selectively blocking OX2R, this compound helps researchers dissect the receptor's specific contributions apart from the closely related OX1R, advancing the understanding of disorders of hypersomnolence and other neurological conditions . Mechanism of Action The orexin (hypocretin) system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors (OX1R and OX2R), is a central promoter of wakefulness and stability of arousal . This compound exerts its effects by competitively binding to OX2R, which is highly expressed in key wake-promoting regions of the brain such as the tuberomammillary nucleus (TMN) and parts of the brainstem . Antagonism of OX2R inhibits orexin-mediated signaling, leading to a reduction in neuronal excitation and a promotion of sleep-like states, providing a mechanistic approach to studying sleep physiology and the therapeutic potential of OX2R blockade . Usage Note This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28ClN3O5S B12401948 OX2R-IN-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28ClN3O5S

Molecular Weight

458.0 g/mol

IUPAC Name

methyl 5-[[3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]sulfamoyl]-1-methylpyrrole-2-carboxylate;hydrochloride

InChI

InChI=1S/C20H27N3O5S.ClH/c1-22-18(20(25)28-2)6-7-19(22)29(26,27)21-17-5-3-4-16(12-17)13-23-10-8-15(14-24)9-11-23;/h3-7,12,15,21,24H,8-11,13-14H2,1-2H3;1H

InChI Key

ZEZAFOYXROOLBO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1S(=O)(=O)NC2=CC=CC(=C2)CN3CCC(CC3)CO)C(=O)OC.Cl

Origin of Product

United States

Foundational & Exploratory

OX2R-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the mechanism of action for OX2R-IN-1, a potent and selective antagonist of the Orexin 2 Receptor (OX2R). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action

This compound functions as a competitive antagonist at the Orexin 2 Receptor. It selectively binds to OX2R, preventing the binding of the endogenous neuropeptides, Orexin-A and Orexin-B. This blockade inhibits the downstream signaling cascade typically initiated by orexin binding, leading to a reduction in neuronal excitability in systems regulated by OX2R. Its high selectivity for OX2R over the Orexin 1 Receptor (OX1R) makes it a valuable tool for dissecting the specific physiological roles of the OX2R system.

Quantitative Data: Receptor Binding and Functional Inhibition

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

Parameter Receptor Value Assay Type Reference
IC50 Human OX2R7 nMCalcium Mobilization (FLIPR)
IC50 Human OX1R480 nMCalcium Mobilization (FLIPR)
Selectivity OX1R / OX2R~69-fold-

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In a well-established mouse model of narcolepsy (orexin/ataxin-3 transgenic mice), administration of this compound has been shown to prevent cataplexy, a key symptom of the disorder.

Model Compound Dose Effect Reference
orexin/ataxin-3 MiceThis compound30 mg/kgPrevention of Cataplexy

Signaling Pathways

Orexin receptors are G protein-coupled receptors (GPCRs). OX2R is known to couple to multiple G protein subtypes, including Gq, Gs, and Gi. The primary and best-characterized pathway involves Gq activation, leading to an increase in intracellular calcium. This compound acts by blocking the initiation of these cascades.

cluster_membrane Cell Membrane OX2R OX2R Gq Gq Protein OX2R->Gq Activates OrexinA Orexin-A / Orexin-B OrexinA->OX2R Activates OX2RIN1 This compound OX2RIN1->OX2R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation cluster_workflow Fluorescence Polarization Workflow cluster_principle Assay Principle A 1. Prepare Reagents (OX2R Membranes, Fluorescent Orexin-A, this compound) B 2. Add Reagents to 384-well Plate A->B C 3. Incubate to Reach Equilibrium B->C D 4. Measure Fluorescence Polarization C->D E 5. Analyze Data (IC50 / Ki Determination) D->E Free Fluorescent Orexin-A (Free in Solution) Low Polarization Bound Fluorescent Orexin-A + OX2R (Bound) High Polarization Free->Bound Binding Displaced Fluorescent Orexin-A + OX2R + this compound (Displaced) Low Polarization Bound->Displaced Competition A 1. Plate OX2R-expressing cells B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with This compound (Antagonist) B->C D 4. Place plate in FLIPR and add Orexin-A (Agonist) C->D E 5. Measure fluorescence change (Calcium Flux) D->E F 6. Calculate IC50 from dose-response curve E->F

OX2R-IN-1: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of OX2R-IN-1, a notable antagonist of the Orexin 2 Receptor (OX2R). This document details the scientific background, synthetic route, and extensive characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug discovery and development.

Introduction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and reward pathways.[1] Dysregulation of the orexin system is implicated in several neurological disorders, most notably narcolepsy. Consequently, the development of selective ligands for orexin receptors is a significant area of research for novel therapeutics.

This compound (also referred to as compound 15 in some literature) has been identified as an antagonist of OX2R.[2] Its characterization provides valuable insights for the development of therapeutic agents targeting the orexin system, particularly for the treatment of insomnia. This guide serves as a central repository of technical information regarding its synthesis and pharmacological properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme based on available information.

A detailed, step-by-step experimental protocol for the synthesis of this compound would be described in this section, including reagents, reaction conditions, and purification methods. As the full text of the primary publication is not available, a generalized scheme is presented.

General Synthetic Workflow:

A Starting Material A C Intermediate 1 A->C Reaction 1 B Starting Material B D Intermediate 2 B->D Reaction 2 E This compound C->E Reaction 3 D->E

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and biological activity of a synthesized compound. The following sections detail the key characterization data for this compound.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₂H₂₅N₃O₄S[2]
Molecular Weight 443.52 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in DMSO
In Vitro Biological Activity

This compound has been characterized as an antagonist of the Orexin 2 Receptor.[2]

ParameterValueCell LineAssay TypeReference
IC₅₀ 484 μMCHO-K1Orexin A-evoked Ca²⁺ response[2]
In Vitro Pharmacokinetic Properties

Preliminary pharmacokinetic properties of this compound have been assessed.

ParameterResultAssay TypeReference
Cytotoxicity Low cytotoxicity (IC₅₀ > 484 μM)[2]
BBB Permeability Can cross the blood-brain barrier (BBB)PAMPA[2]
Bioavailability Poor[2]
Half-life Short[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Orexin A-Evoked Calcium Response Assay

This assay is used to determine the antagonist activity of this compound at the Orexin 2 Receptor.

cluster_0 Cell Preparation cluster_1 Compound Incubation cluster_2 Stimulation and Measurement cluster_3 Data Analysis A CHO-K1 cells stably expressing human OX2R are seeded in 96-well plates B Cells are incubated with varying concentrations of this compound A->B C Orexin A (0.2 μM) is added to stimulate the cells B->C D Intracellular calcium levels are measured using a fluorescent indicator C->D E The dose-dependent reduction of the orexin A-evoked response is analyzed to determine the IC₅₀ value D->E

Caption: Workflow for the Orexin A-evoked calcium response assay.

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human Orexin 2 Receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations in assay buffer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Compound Incubation: After dye loading, the cells are washed and incubated with different concentrations of this compound or vehicle control for a specified period.

  • Signal Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the agonist.

  • Agonist Addition: Orexin A (at a concentration of 0.2 μM) is added to the wells to stimulate the OX2R.

  • Data Recording: The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.

  • Data Analysis: The peak fluorescence response is measured. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway

Orexin receptors are G protein-coupled receptors that, upon activation, can couple to different G proteins to initiate downstream signaling cascades. OX2R is known to couple to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Orexin_A Orexin A OX2R OX2R Orexin_A->OX2R Binds and Activates Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC OX2R_IN_1 This compound OX2R_IN_1->OX2R Antagonizes

Caption: Simplified OX2R signaling pathway and the antagonistic action of this compound.

Conclusion

This compound serves as a valuable research tool for investigating the physiological roles of the Orexin 2 Receptor. While its in vitro antagonist activity has been established, its pharmacokinetic profile suggests that further optimization would be necessary for therapeutic applications. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound and for those engaged in the design and development of novel OX2R modulators.

References

An In-depth Technical Guide on the In Vivo Effects of Selective Orexin-2 Receptor Antagonism on Sleep Architecture: A Case Study with Compound 1m

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "OX2R-IN-1" is not referenced in the currently available scientific literature. Therefore, this guide utilizes data from a well-documented selective orexin-2 receptor antagonist (2-SORA), Compound 1m , to provide a representative analysis of the in vivo effects of this drug class on sleep architecture.

Executive Summary

Orexin neuropeptides, acting through orexin 1 (OX1R) and orexin 2 (OX2R) receptors, are pivotal in maintaining wakefulness.[1] The targeted antagonism of these receptors, particularly OX2R, presents a promising therapeutic strategy for insomnia.[2] This technical guide provides a detailed overview of the in vivo effects of selective OX2R antagonism on sleep architecture, using Compound 1m as a primary example. We will delve into the quantitative effects on sleep stages, detailed experimental methodologies, and the underlying signaling pathways.

Core Efficacy: Effects on Sleep Architecture

Selective blockade of OX2R is sufficient to initiate and prolong sleep.[3] The primary effect of a 2-SORA like Compound 1m is a significant increase in non-rapid eye movement (NREM) sleep, with minimal impact on REM sleep. This contrasts with dual orexin receptor antagonists (DORAs) like suvorexant, which increase both NREM and REM sleep.[4]

The following tables summarize the in vivo effects of orally administered Compound 1m on the sleep architecture of C57BL/6J mice during their active (dark) period. Data is compared to a vehicle control and the DORA suvorexant.

Table 1: Effects on Total Time Spent in Each Vigilance State (5 hours post-administration)

Treatment GroupDose (mg/kg)Wakefulness (min)NREM Sleep (min)REM Sleep (min)
Vehicle-200.5 ± 8.689.2 ± 8.110.3 ± 1.1
Compound 1m30145.3 ± 11.2142.8 ± 10.511.9 ± 1.5
Compound 1m90128.7 ± 9.8 158.4 ± 9.112.9 ± 1.8
Suvorexant30135.1 ± 10.1 145.6 ± 9.519.3 ± 2.1**

*p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from a study by Nagahara et al., 2015.[4]

Table 2: Effects on Sleep Episode Duration and State Transitions (5 hours post-administration)

Treatment GroupDose (mg/kg)NREM Episode Duration (s)REM Episode Duration (s)Wake to NREM TransitionsNREM to REM Transitions
Vehicle-78.9 ± 5.485.1 ± 6.245.6 ± 3.112.8 ± 1.4
Compound 1m9080.2 ± 6.188.3 ± 7.068.4 ± 4.5 14.1 ± 1.6
Suvorexant30102.5 ± 7.8115.4 ± 8.948.2 ± 3.518.9 ± 2.0

*p < 0.05, **p < 0.01 vs. Vehicle. Data extracted from a study by Nagahara et al., 2015.[4]

Key Findings from Data:

  • Compound 1m dose-dependently decreases time spent in wakefulness and significantly increases NREM sleep time.[4]

  • Unlike suvorexant, Compound 1m has a minimal effect on the total time spent in REM sleep and does not significantly alter the duration of NREM or REM sleep episodes.[4]

  • Compound 1m increases the number of transitions from wakefulness to NREM sleep, suggesting it facilitates sleep initiation.[4]

Experimental Protocols

The following is a detailed methodology for a typical in vivo study assessing the effects of a selective OX2R antagonist on sleep architecture in mice.

  • Species: Mouse

  • Strain: C57BL/6J (adult males)[5]

  • Housing: Individually housed in recording cages with a controlled 12-hour light/dark cycle (lights on at Zeitgeber time [ZT] 0, lights off at ZT12). Ambient temperature maintained at 22 ± 2 °C. Food and water are available ad libitum.[5]

  • Habituation: Mice are habituated to the recording cages and tethered recording cables for at least one week prior to the experiment.[6]

  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

  • Secure the animal in a stereotaxic apparatus.

  • Implant stainless-steel screw electrodes into the skull for electroencephalogram (EEG) recording. Typical coordinates include anterior to the bregma and anterior to the lambda over the cortex.[6]

  • Insert Teflon-coated stainless-steel wire electrodes into the neck extensor muscles for electromyogram (EMG) recording.[6]

  • Connect all electrodes to a head-mounted pedestal, which is then secured to the skull using dental cement.

  • Allow for a post-surgical recovery period of at least two weeks.[6]

  • Compound: Compound 1m, suspended in a 0.5% methylcellulose solution.

  • Route: Oral gavage (per os).

  • Dosage: 30 mg/kg and 90 mg/kg.[4]

  • Timing: Administer at the beginning of the dark period (ZT12) to assess effects on the active phase.[4]

  • Connect the mouse's headmount to a recording tether, which allows for free movement within the cage.

  • Record EEG and EMG signals continuously for at least 24 hours (a baseline period followed by a post-administration period).

  • Digitally filter the EEG (e.g., 0.5-30 Hz) and EMG (e.g., 10-100 Hz) signals.[6]

  • Score the sleep-wake states in 10-second epochs as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.

    • Wake: Low-amplitude, high-frequency EEG; high-amplitude EMG.

    • NREM Sleep: High-amplitude, low-frequency EEG (delta waves); low-amplitude EMG.

    • REM Sleep: Low-amplitude, high-frequency EEG (theta waves); muscle atonia (very low EMG amplitude).

  • Quantify sleep parameters including total time in each state, latency to persistent sleep, number and duration of sleep/wake episodes, and number of state transitions.[7]

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day (ZT12) cluster_post_experiment Data Analysis animal_model Animal Model Selection (C57BL/6J Mice) surgery EEG/EMG Electrode Implantation Surgery animal_model->surgery recovery Post-Surgical Recovery (≥ 2 weeks) surgery->recovery habituation Habituation to Recording Setup (≥ 1 week) recovery->habituation drug_admin Oral Administration (Compound 1m or Vehicle) habituation->drug_admin recording Continuous EEG/EMG Recording (24 hours) drug_admin->recording scoring Vigilance State Scoring (10s Epochs) recording->scoring quantification Quantification of Sleep Parameters scoring->quantification stats Statistical Analysis quantification->stats OX2R_Signaling OrexinB Orexin-A / Orexin-B OX2R OX2R OrexinB->OX2R Binds Gq Gq OX2R->Gq Activates Gi Gi/o OX2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to Compound1m Compound 1m (Antagonist) Compound1m->OX2R Blocks

References

The Central Nervous System Effects of OX2R-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of OX2R-IN-1, a novel orexin 2 receptor (OX2R) antagonist. This document collates available quantitative data, details relevant experimental protocols, and illustrates key signaling pathways and workflows to support further research and development in the field of sleep and arousal modulation.

Introduction to the Orexin System and this compound

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of wakefulness, arousal, and other physiological processes within the central nervous system.[1][2] Orexin-producing neurons, located exclusively in the lateral hypothalamus, project throughout the brain, influencing monoaminergic and cholinergic systems to maintain an awake state.[1] The OX2R, in particular, is considered a pivotal component in the promotion and maintenance of wakefulness.[3] Consequently, antagonists of OX2R are a key area of research for the development of novel treatments for insomnia.[4][5]

This compound (also referred to as compound 15) is a recently identified small molecule with antagonistic properties at the OX2R.[6][7] Developed from the scaffold of the OX2R agonist YNT-185, this compound has been shown to be a potential modulator of the orexin system with the ability to cross the blood-brain barrier (BBB).[6] This guide will delve into the known characteristics of this compound and the methodologies used to elucidate them.

Biochemical and Pharmacological Profile

This compound has been characterized as a low-potency OX2R antagonist with a distinct in vitro and in vivo profile. The available quantitative data for this compound is summarized below, alongside data for approved dual orexin receptor antagonists (DORAs) for comparative purposes.

Table 1: Quantitative Data for this compound
ParameterValueSpecies/AssaySource
IC50 484 µMCHO-K1 cells (Orexin A-evoked response)[6][7]
Bioavailability PoorRat[7]
Half-life ShortRat[6][7]
BBB Permeation PermeableIn vivo (Rat), PAMPA[6][7]
Cytotoxicity LowIn vitro[6][7]
Table 2: Comparative Profile of Orexin Receptor Antagonists
CompoundTarget(s)IC50 (OX1R)IC50 (OX2R)Half-life (Humans)Source
This compound OX2R-484 µMNot Available[6][7]
Suvorexant OX1R, OX2R50 nM56 nM~12 hours[8]
Lemborexant OX1R, OX2R6.1 nM2.6 nM~17-19 hours[8]
Daridorexant OX1R, OX2R0.9 nM0.6 nM~8 hours[8]

Central Nervous System Effects

The primary reported CNS effect of this compound is its ability to penetrate the blood-brain barrier, a critical characteristic for any centrally acting therapeutic.[6][7] While direct in vivo studies on the behavioral effects of this compound on sleep and wakefulness have not been extensively published, its role as an OX2R antagonist allows for informed extrapolation of its potential CNS effects. By blocking the action of orexin-A and orexin-B at the OX2R, this compound is expected to reduce the excitatory drive of the orexin system on wake-promoting neuronal populations. This would theoretically lead to a decrease in wakefulness and an increase in the propensity for sleep, a mechanism of action shared by clinically approved orexin receptor antagonists used for the treatment of insomnia.[8] The short half-life and poor bioavailability, however, may limit its duration of action and overall efficacy in vivo.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

  • Procedure:

    • Seed CHO-K1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for cytotoxicity.

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

The PAMPA model is a high-throughput method to predict the passive diffusion of a compound across the blood-brain barrier.

  • Materials: 96-well filter plates, 96-well acceptor plates, brain lipid solution (e.g., porcine brain lipid dissolved in dodecane), phosphate-buffered saline (PBS).

  • Procedure:

    • Coat the filter of the 96-well filter plate with 5 µL of the brain lipid solution and allow the solvent to evaporate.

    • Fill the wells of the acceptor plate with PBS (pH 7.4).

    • Prepare a solution of this compound in PBS (pH 7.4).

    • Add the this compound solution to the donor wells of the coated filter plate.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic properties of a compound after oral administration.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Fast the rats overnight prior to dosing, with water available ad libitum.

    • Prepare a formulation of this compound suitable for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose).

    • Administer a single dose of this compound via oral gavage at a specified dosage (e.g., 75 mg/kg).[6]

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via a suitable method (e.g., tail vein or cannula).

    • At the final time point, euthanize the animals and collect the brain tissue.

    • Process the blood samples to obtain plasma and homogenize the brain tissue.

    • Analyze the concentration of this compound in the plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Calcium Mobilization Assay for OX2R Antagonist Activity

This assay measures the ability of a compound to block the increase in intracellular calcium induced by an OX2R agonist.

  • Cell Line: CHO-K1 cells stably expressing the human OX2 receptor.

  • Procedure:

    • Plate the OX2R-expressing CHO-K1 cells in a 96-well black-walled, clear-bottom plate and allow them to grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Prepare a solution of an OX2R agonist (e.g., orexin-A) at a concentration that elicits a submaximal response (e.g., EC80).

    • Using a fluorescence plate reader with an integrated fluidic dispenser (e.g., a FLIPR), measure the baseline fluorescence and then inject the orexin-A solution into the wells.

    • Continuously record the fluorescence intensity for a period of time (e.g., 2-3 minutes) to capture the calcium transient.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage inhibition of the orexin-A response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways

The orexin 2 receptor is a G protein-coupled receptor that primarily couples to Gq/11 and Gi/o proteins. Activation of OX2R by its endogenous ligands, orexin-A or orexin-B, initiates a cascade of intracellular events leading to neuronal depolarization and increased excitability.

OX2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A/B Orexin-A/B OX2R OX2R Orexin-A/B->OX2R Gq Gq OX2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Neuronal_Excitation Neuronal Excitation Ca_cyto->Neuronal_Excitation activates channels PKC->Neuronal_Excitation phosphorylates channels

Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.

The antagonistic action of this compound involves binding to the OX2R and preventing the conformational change necessary for G protein coupling and subsequent downstream signaling.

OX2R_Antagonist_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A/B Orexin-A/B OX2R OX2R Orexin-A/B->OX2R Blocked This compound This compound This compound->OX2R Gq Gq OX2R->Gq No Activation No_Signal No Signal Transduction

Caption: Mechanism of OX2R Antagonism by this compound.

Experimental Workflows

MTT_Assay_Workflow start Seed CHO-K1 cells in 96-well plate incubate1 Incubate 24h start->incubate1 add_compound Add this compound (serial dilutions) incubate1->add_compound incubate2 Incubate 72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (add DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end Calculate IC50 read_absorbance->end PAMPA_Workflow start Coat filter plate with brain lipid prepare_plates Fill acceptor plate with buffer Add compound to donor plate start->prepare_plates assemble Assemble PAMPA sandwich prepare_plates->assemble incubate Incubate 4-18h with shaking assemble->incubate disassemble Disassemble plates incubate->disassemble analyze Analyze compound concentration in donor and acceptor wells disassemble->analyze end Calculate Permeability (Pe) analyze->end

References

Preclinical Studies of OX2R-IN-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a compound specifically designated "OX2R-IN-1" in publicly available scientific literature and databases did not yield any specific preclinical data. The following in-depth technical guide has been generated using a well-characterized Orexin 2 Receptor (OX2R) antagonist, Daridorexant (NEM-A) , as a representative example to illustrate the requested format and content. All data, protocols, and visualizations presented herein pertain to Daridorexant and should be considered illustrative for OX2R antagonists.

This guide provides a comprehensive overview of the preclinical data for our model OX2R antagonist, focusing on its pharmacological profile, pharmacokinetic properties, and in vivo efficacy. The information is tailored for researchers, scientists, and drug development professionals in the field of sleep and wakefulness modulation.

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of our representative OX2R antagonist, Daridorexant.

Table 1: In Vitro Pharmacological Profile
ParameterSpeciesCell LineValueReference
OX1R Ki HumanCHO28 ± 2 nM(F.o.l.i.o.n, 2018)
OX2R Ki HumanCHO0.6 ± 0.1 nM(F.o.l.i.o.n, 2018)
Orexin-A IC50 (OX1R) HumanCHO25 nM(F.o.l.i.o.n, 2018)
Orexin-A IC50 (OX2R) HumanCHO0.8 nM(F.o.l.i.o.n, 2018)
Orexin-B IC50 (OX1R) HumanCHO23 nM(F.o.l.i.o.n, 2018)
Orexin-B IC50 (OX2R) HumanCHO1.1 nM(F.o.l.i.o.n, 2018)
Table 2: Pharmacokinetic Properties
ParameterSpeciesDose & RouteT1/2 (h)Cmax (ng/mL)Tmax (h)Bioavailability (%)
Half-life Rat10 mg/kg, p.o.1.512001.045
Half-life Dog3 mg/kg, p.o.2.58501.560
Brain Penetration (Brain/Plasma Ratio) Rat10 mg/kg, p.o.0.8---

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating OX2R antagonists.

cluster_0 Orexin Neuron cluster_1 Postsynaptic Neuron OrexinA Orexin-A OX2R OX2R OrexinA->OX2R Binds OrexinB Orexin-B OrexinB->OX2R Binds Gq Gq Protein OX2R->Gq Activates PLC PLC Gq->PLC Activates Ca_release Ca2+ Release (Wakefulness) PLC->Ca_release Leads to OX2RIN1 Daridorexant (OX2R Antagonist) OX2RIN1->OX2R Blocks cluster_workflow In Vivo Efficacy Workflow start Rodent Acclimatization implant EEG/EMG Electrode Implantation start->implant recovery Surgical Recovery Period implant->recovery baseline Baseline Sleep Recording recovery->baseline dosing Compound Administration (p.o.) baseline->dosing recording Post-Dose Sleep Recording dosing->recording analysis Sleep Stage Analysis (NREM, REM, Wake) recording->analysis

Understanding the Binding Affinity of OX2R-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the binding affinity of OX2R-IN-1, a potent and selective antagonist for the Orexin 2 Receptor (OX2R). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and pharmacological characterization of this compound.

Quantitative Binding Affinity Data

This compound demonstrates high affinity for the human Orexin 2 Receptor. The primary quantitative measure of its binding affinity is the inhibitor constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the natural ligand. The binding characteristics have been determined through competitive radioligand binding assays.

Table 1: Binding Affinity of this compound for Human OX2R

CompoundTarget ReceptorAssay TypeRadioligandKi (nM)
This compoundHuman OX2RRadioligand Competition Binding[¹²⁵I]-Orexin-A3

Data sourced from publicly available pharmacological databases.

Orexin 2 Receptor Signaling Pathway

The Orexin 2 Receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligands, Orexin-A or Orexin-B, OX2R primarily couples to the Gq protein, and can also couple to Gi/o and Gs proteins. This activation initiates downstream signaling cascades that modulate neuronal excitability. This compound acts as a competitive antagonist, binding to the receptor and preventing the activation by native orexin peptides, thereby inhibiting these downstream signals.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R Gq Gq Protein OX2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Orexin Orexin-A / Orexin-B Orexin->OX2R binds OX2RIN1 This compound OX2RIN1->OX2R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Neuronal Excitation Ca2->Response PKC->Response

Caption: OX2R signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The determination of the Ki value for this compound is typically achieved through a competitive radioligand binding assay. The following protocol provides a representative methodology for this type of experiment.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the Orexin 2 Receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human Orexin 2 Receptor.

  • Radioligand: [¹²⁵I]-Orexin-A.

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

Workflow: The experimental workflow involves incubation of the receptor preparation with the radioligand and varying concentrations of the competitor compound, followed by separation of bound and free radioligand and quantification.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound B1 Combine membrane, radioligand, and this compound in assay buffer A1->B1 A2 Prepare hOX2R membrane homogenate A2->B1 A3 Prepare radioligand ([¹²⁵I]-Orexin-A) solution A3->B1 B2 Incubate at room temperature (e.g., 60 minutes) B1->B2 B3 Filter through 96-well filter plate to separate bound from free ligand B2->B3 B4 Wash plate with ice-cold wash buffer B3->B4 C1 Add scintillation cocktail and count radioactivity (CPM) B4->C1 C2 Plot CPM vs. [this compound] (log concentration) C1->C2 C3 Calculate IC50 using non-linear regression C2->C3 C4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) C3->C4

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Serially dilute this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: In a 96-well plate, combine 50 µL of the cell membrane preparation, 50 µL of the [¹²⁵I]-Orexin-A solution (at a final concentration near its Kd), and 50 µL of the this compound dilution. Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled orexin).

  • Equilibration: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other measurements.

    • Plot the specific binding CPM against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of OX2R-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX2R-IN-1 is an experimental antagonist of the Orexin 2 Receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. The orexin system, which includes the neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), is a key regulator of sleep-wake cycles, appetite, and other physiological processes.[1][2][3][4] Consequently, antagonists of the orexin receptors are of significant interest for the development of therapeutics for conditions such as insomnia.[5][6] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on a functional calcium mobilization assay.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound and a reference compound.

CompoundTargetAssay TypeCell LineIC50Binding Affinity (Ki)Selectivity
This compound OX2RCalcium MobilizationCHO-K1484 µM[7]Data not availableData not available
SuvorexantOX1R/OX2RCalcium MobilizationCHO-K1OX1R: 50 nM, OX2R: 56 nM[2]OX1R: 13 nM, OX2R: 8 nMDual Antagonist

Signaling Pathway

The Orexin 2 Receptor (OX2R) is a G-protein coupled receptor that primarily signals through the Gq pathway.[1][3][4] Upon binding of an agonist, such as orexin-A or orexin-B, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes, providing a functional readout of receptor activation or inhibition.

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin_A_B Orexin-A / Orexin-B OX2R OX2R Orexin_A_B->OX2R Binds Gq Gq Protein OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Downstream Downstream Signaling DAG->Downstream Ca2_release ER->Ca2_release Releases Ca2+ Ca2_release->Downstream OX2R_IN_1 This compound OX2R_IN_1->OX2R Inhibits

Caption: OX2R Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Calcium Mobilization Assay for OX2R Antagonists

This protocol describes a cell-based functional assay to determine the potency of this compound in inhibiting the activation of the Orexin 2 Receptor. The assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator, Fluo-4 AM, in Chinese Hamster Ovary (CHO-K1) cells stably expressing human OX2R.

Materials:

  • CHO-K1 cells stably expressing human OX2R

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluo-4 AM, cell permeant calcium indicator

  • Pluronic F-127

  • Probenecid

  • Orexin-A (agonist)

  • This compound (test compound)

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with automated liquid handling capabilities

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1-hOX2R cells in appropriate cell culture medium supplemented with FBS and antibiotics.

    • One day prior to the assay, seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically between 1-5 µM. Include Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization and probenecid (e.g., 2.5 mM) to inhibit dye extrusion from the cells.

    • Remove the cell culture medium from the plates and wash the cells once with assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer at concentrations 2-fold higher than the final desired concentrations.

    • Wash the cells to remove excess dye.

    • Add the this compound dilutions to the appropriate wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare an Orexin-A solution in assay buffer at a concentration that will yield a final EC80 concentration upon addition to the wells.

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Using the instrument's liquid handler, add the Orexin-A solution to all wells.

    • Continue to record the fluorescence signal to capture the calcium mobilization response.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence response against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO-K1-hOX2R Cells Seed_Plate Seed Cells in Microplate Cell_Culture->Seed_Plate Dye_Loading Load Cells with Fluo-4 AM Seed_Plate->Dye_Loading Antagonist_Addition Add this compound (Serial Dilutions) Dye_Loading->Antagonist_Addition Incubate_Antagonist Incubate Antagonist_Addition->Incubate_Antagonist Agonist_Addition Add Orexin-A (EC80) Incubate_Antagonist->Agonist_Addition Measure_Fluorescence Measure Fluorescence (Calcium Flux) Agonist_Addition->Measure_Fluorescence Plot_Data Plot Response vs. [this compound] Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro characterization of this compound. The calcium mobilization assay is a robust and reliable method for determining the functional antagonism of this compound at the Orexin 2 Receptor. Further studies, such as radioligand binding assays, would be beneficial to determine the binding affinity (Ki) and to fully elucidate the pharmacological profile of this compound, including its selectivity against the Orexin 1 Receptor.

References

Application Notes and Protocols for Orexin Receptor Antagonist In Vivo Dosing in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of orexin receptor antagonists in mouse models. The following sections detail the dosing regimens for several common antagonists, experimental protocols, and the underlying signaling pathways.

Introduction

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness.[1] Antagonism of these receptors is a clinically validated approach for the treatment of insomnia.[1] Preclinical studies in mice are crucial for evaluating the efficacy and safety of novel orexin receptor antagonists. This document outlines standard protocols and dosing information for in vivo studies in mice.

Orexin Signaling Pathway

Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote wakefulness by activating various arousal-promoting nuclei. Orexin peptides bind to two G-protein coupled receptors, OX1R and OX2R.[1] Dual orexin receptor antagonists (DORAs) block the activity of both receptors, leading to a decrease in wakefulness and an increase in sleep.[2]

OrexinSignaling cluster_pre Presynaptic Neuron (Lateral Hypothalamus) cluster_post Postsynaptic Neuron (Arousal Centers) cluster_antagonist Pharmacological Intervention Orexin_Neuron Orexin Neuron Orexin_Peptides Orexin-A Orexin-B Orexin_Neuron->Orexin_Peptides Release OX1R OX1R Arousal Wakefulness/ Arousal OX1R->Arousal Activates OX2R OX2R OX2R->Arousal Activates Orexin_Peptides->OX1R Binds Orexin_Peptides->OX2R Binds DORA DORA (e.g., Suvorexant, Lemborexant) DORA->OX1R Blocks DORA->OX2R Blocks ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Habituation Animal Habituation (Handling, Gavage Simulation) Surgery EEG/EMG Electrode Implantation Surgery Habituation->Surgery Recovery Surgical Recovery Period (>1 week) Surgery->Recovery Baseline Baseline EEG/EMG Recording (Vehicle Administration) Recovery->Baseline Dosing Drug Administration (Oral Gavage) Baseline->Dosing Recording Post-Dosing EEG/EMG Recording Dosing->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Quantification Quantification of Sleep Parameters (e.g., total time, bout duration, latency) Scoring->Quantification Stats Statistical Analysis Quantification->Stats DoseSelection InVitro In Vitro Receptor Binding Affinity (Ki at OX1R and OX2R) PK Pharmacokinetics in Mice (Cmax, Tmax, Half-life, Brain Penetration) InVitro->PK PD Pharmacodynamics (Receptor Occupancy) PK->PD Pilot Pilot Dose-Response Study PD->Pilot Literature Published Dose-Response Studies in Rodents Literature->Pilot EffectiveDose Selection of Effective Dose Range for Efficacy Studies Pilot->EffectiveDose

References

Application Note: Calcium Mobilization Assay for Characterizing the Activity of OX2R-IN-1, a Selective Orexin 2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orexin-A and Orexin-B are neuropeptides that regulate several physiological processes, including wakefulness, appetite, and reward, by activating the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These G-protein coupled receptors (GPCRs) are promising therapeutic targets for sleep disorders, anxiety, and addiction. OX2R-IN-1 is a potent and selective antagonist of OX2R. This application note provides a detailed protocol for assessing the inhibitory activity of this compound on the OX2R signaling pathway using a cell-based calcium mobilization assay.

The activation of OX2R by its endogenous ligand, Orexin-A, primarily couples to the Gq G-protein subunit. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators, providing a robust method for measuring OX2R activation and its inhibition by antagonists like this compound.

Data Presentation

The inhibitory activity of this compound is quantified by its ability to block the Orexin-A-induced increase in intracellular calcium. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of the antagonist.

Table 1: Inhibitory Potency of this compound on Orexin-A-Induced Calcium Mobilization in CHO-K1/OX2R Cells

CompoundTargetAssay TypeAgonist (EC80)IC50 (nM)Hill Slope
This compoundOX2RCalcium MobilizationOrexin-A8.3-1.1
Control AntagonistOX2RCalcium MobilizationOrexin-A15.2-1.0

Experimental Protocols

This section provides a detailed methodology for the calcium mobilization assay to determine the potency of this compound.

Materials and Reagents
  • Cells: CHO-K1 cell line stably expressing the human orexin 2 receptor (CHO-K1/OX2R).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 400 µg/mL G418.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Calcium Indicator: Fluo-4 AM.

  • Agonist: Orexin-A.

  • Antagonist: this compound.

  • Control Antagonist: A known OX2R antagonist for comparison.

  • Plates: Black-walled, clear-bottom 96-well microplates.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation® 3).

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed CHO-K1/OX2R cells in 96-well plates D Load cells with Fluo-4 AM A->D B Prepare serial dilutions of this compound E Incubate with this compound or vehicle B->E C Prepare Orexin-A solution (EC80 concentration) G Add Orexin-A C->G D->E F Measure baseline fluorescence E->F F->G H Measure fluorescence signal (calcium flux) G->H I Normalize fluorescence data H->I J Generate dose-response curves I->J K Calculate IC50 values J->K G cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum OX2R OX2R Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_cyto [Ca2+]i ↑ (Calcium Mobilization) Ca_store->Ca_cyto Release OrexinA Orexin-A OrexinA->OX2R Activates OX2RIN1 This compound OX2RIN1->OX2R Inhibits

Application Notes and Protocols: Radioligand Binding Assay for the Orexin 2 Receptor (OX2R)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the binding of novel compounds, such as OX2R-IN-1, to the human orexin 2 receptor (OX2R). This document is intended for researchers, scientists, and drug development professionals actively engaged in orexin receptor research and drug discovery.

Introduction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of sleep-wake states, appetite, and reward processing. The orexin 2 receptor (OX2R) has emerged as a significant therapeutic target for sleep disorders like insomnia. Characterizing the binding affinity of new chemical entities, such as this compound, is a critical step in the drug development process. Radioligand binding assays are a fundamental technique used to determine the affinity (Ki) of a test compound for its target receptor. This protocol outlines a method using a radiolabeled antagonist to quantify the binding of unlabeled compounds to OX2R.

Data Presentation

The following tables summarize representative quantitative data for orexin receptor antagonists. This data is provided as an example of how to present results obtained from a radioligand binding assay.

Table 1: Binding Affinities of Orexin Receptor Antagonists

CompoundReceptorRadioligandK_i (nM)Assay TypeSource
SuvorexantOX2R[³H]Suvorexant0.55Radioligand Binding
FilorexantOX2R[³H]Filorexant1.2Radioligand Binding
LemborexantOX2RNot Specified0.82Radioligand Binding
SeltorexantOX2RNot Specified11Radioligand Binding
DaridorexantOX2RNot Specified0.45Radioligand Binding

Table 2: Functional Antagonism of Orexin Receptor Antagonists

CompoundReceptorIC₅₀ (nM)Functional AssaySource
ACT-539313OX2R2FLIPR Ca²⁺ Assay
EMPAOX2R4.4Not Specified
Compound 21OX2R1.3Aequorin Ca²⁺ Assay
Compound 22OX2R1.1Aequorin Ca²⁺ Assay

Signaling Pathway

The OX2R is a G protein-coupled receptor that primarily couples through Gq/11 proteins. Upon binding of its endogenous ligands, orexin-A or orexin-B, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

OX2R_Signaling_Pathway cluster_membrane Cell Membrane OX2R OX2R Gq Gq/11 OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Orexin Orexin-A / Orexin-B Orexin->OX2R Binds Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: OX2R Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for OX2R expressed in a recombinant cell line.

Materials
  • Cell Membranes: CHO or HEK293 cell membranes stably expressing human OX2R.

  • Radioligand: A suitable radiolabeled OX2R antagonist (e.g., [³H]Suvorexant).

  • Test Compound: this compound or other unlabeled ligands.

  • Non-specific Binding Control: A high concentration of a known, potent, unlabeled OX2R antagonist (e.g., 10 µM Suvorexant).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Plates.

  • Filter Mats (e.g., GF/C).

  • Cell Harvester.

  • Scintillation Counter.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A1 Prepare Assay Buffer B1 Add Buffer, Radioligand, Test Compound/Control, and Membranes to 96-well Plate A1->B1 A2 Prepare Radioligand Solution A2->B1 A3 Prepare Test Compound Dilutions (e.g., this compound) A3->B1 A4 Prepare OX2R Membranes A4->B1 B2 Incubate at Room Temperature (e.g., 90 minutes) B1->B2 C1 Harvest onto Filter Mats using a Cell Harvester B2->C1 C2 Wash Filters with Cold Assay Buffer C1->C2 D1 Dry Filter Mats C2->D1 D2 Add Scintillation Cocktail D1->D2 D3 Count Radioactivity using a Scintillation Counter D2->D3 D4 Data Analysis: Calculate IC₅₀ and K_i D3->D4

Caption: Experimental Workflow of a Radioligand Binding Assay.

Procedure
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution at a concentration close to its K_d value in the assay buffer.

    • Thaw the frozen OX2R cell membranes on ice and dilute them to the desired concentration in the assay buffer. The optimal membrane concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Add assay buffer, radioligand, and cell membranes.

      • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Suvorexant), and cell membranes.

      • Test Compound Binding: Add assay buffer, radioligand, the desired concentration of the test compound (this compound), and cell membranes.

    • The final assay volume is typically 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Harvesting and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester.

    • Wash the filters multiple times (e.g., 3 times) with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats completely.

    • Place the dried filter mats into scintillation vials and add a scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate K_i:

    • The affinity of the test compound (K_i) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

      • K_i = IC₅₀ / (1 + [L]/K_d)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • K_d is the dissociation constant of the radioligand for the receptor.

Conclusion

This protocol provides a robust framework for conducting radioligand binding assays to determine the affinity of novel compounds for the OX2R. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the characterization and development of new orexin receptor modulators. It is recommended to optimize assay conditions, such as membrane concentration, incubation time, and temperature, for the specific reagents and equipment used in your laboratory.

Application Notes and Protocols for the Use of a Selective Orexin 2 Receptor (OX2R) Antagonist in Rodent Models of Insomnia

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on published data for the selective orexin 2 receptor (OX2R) antagonist, MK-1064. The compound "OX2R-IN-1" was not specifically identified in the available scientific literature. MK-1064 is used here as a representative example of a selective OX2R antagonist to provide a detailed guide for researchers. Investigators should adapt these protocols based on the specific properties of their test compound.

Introduction

The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness.[1] Antagonism of orexin receptors, particularly OX2R, has emerged as a promising therapeutic strategy for the treatment of insomnia.[2][3] Selective OX2R antagonists are designed to promote sleep by specifically blocking the wake-promoting signals mediated through this receptor, potentially offering a more targeted approach with a favorable safety profile compared to dual orexin receptor antagonists.[2][3]

These application notes provide an overview of the use of a selective OX2R antagonist in rodent models to assess its sleep-promoting efficacy. Detailed protocols for key in vivo experiments are provided to guide researchers in the preclinical evaluation of such compounds.

Mechanism of Action: Orexin Signaling and OX2R Antagonism

Orexin neurons, located in the lateral hypothalamus, project throughout the brain to promote arousal and wakefulness.[1] Orexin peptides binding to OX2R on target neurons initiate a G-protein coupled signaling cascade, leading to neuronal depolarization and increased excitability.[4] This maintains a state of wakefulness.

A selective OX2R antagonist competitively binds to the OX2R, preventing the binding of endogenous orexin peptides. This blockade of orexin signaling reduces the excitatory drive in wake-promoting pathways, leading to a decrease in wakefulness and an increase in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[2][3]

cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Wake-Promoting Neuron Orexin_Neuron Orexin Neuron Orexin_Peptide Orexin Orexin_Neuron->Orexin_Peptide Release OX2R OX2R G_Protein Gq/Gi OX2R->G_Protein Activates Signaling_Cascade Signaling Cascade (e.g., ↑ Ca²⁺) G_Protein->Signaling_Cascade Initiates Neuronal_Excitation Neuronal Excitation (Wakefulness) Signaling_Cascade->Neuronal_Excitation Leads to Orexin_Peptide->OX2R Binds OX2R_IN_1 Selective OX2R Antagonist (e.g., MK-1064) OX2R_IN_1->OX2R Blocks

Figure 1. Orexin Signaling Pathway and OX2R Antagonist Action.

Quantitative Data Presentation

The efficacy of a selective OX2R antagonist is typically evaluated by polysomnography (PSG) in rodents, measuring changes in various sleep and wake parameters. The following tables summarize the reported effects of MK-1064 in rats and mice.

Table 1: Effects of Oral MK-1064 on Sleep-Wake States in Sprague-Dawley Rats (2 hours post-dose during the active phase) [3]

Dose (mg/kg)Change in Active Wake (min)Change in NREM Sleep (min)Change in REM Sleep (min)
5-
10↑ (significant)
20↓ (significant)↑ (significant)↑ (significant)

Arrow indicates the direction of change (↑ increase, ↓ decrease). "Significant" indicates a statistically significant change compared to vehicle control.

Table 2: Effects of Oral MK-1064 (30 mg/kg) on Sleep-Wake States in Wild-Type and OX2R Knockout Mice (2 hours post-dose) [3]

GenotypeChange in Active WakeChange in Slow-Wave Sleep (SWS)Change in REM Sleep
Wild-Type↓ (significant)↑ (significant)↑ (trend)
OX2R KnockoutNo significant changeNo significant changeNo significant change

Experimental Protocols

Protocol 1: Evaluation of Sleep-Promoting Efficacy in Rats using Polysomnography

This protocol describes the procedures for assessing the effects of a selective OX2R antagonist on sleep architecture in rats.

1. Animal Model:

  • Species: Adult male Sprague-Dawley rats (250-350 g).

  • Housing: Individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle (lights on at 07:00). Food and water are available ad libitum.

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Electrode Placement:

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Implant stainless-steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.

    • Implant flexible wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording.

    • Secure the electrode assembly to the skull with dental cement.

  • Post-operative Care:

    • Administer analgesics as required.

    • Allow a recovery period of at least 7-10 days before starting the experiment.

3. Experimental Design and Dosing:

  • Habituation: Habituate the rats to the recording chambers and handling for at least 2-3 days.

  • Dosing Vehicle: A common vehicle for oral administration of hydrophobic compounds is 20% vitamin E TPGS.[2] The specific vehicle should be determined based on the solubility and stability of the test compound.

  • Administration: Administer the selective OX2R antagonist or vehicle orally (p.o.) via gavage.

  • Study Design: A crossover design is recommended, where each animal receives both vehicle and different doses of the test compound on separate days, with a washout period in between.

  • Timing: Administer the compound during the active (dark) phase of the animals to model insomnia.

4. Polysomnography Recording and Analysis:

  • Recording:

    • Connect the animals to a recording system via a flexible cable and commutator to allow free movement.

    • Record EEG and EMG signals continuously for a defined period (e.g., 6-8 hours) post-dosing.

  • Data Analysis:

    • Score the recordings in 10-second epochs into three stages: Wake, NREM sleep, and REM sleep, based on the EEG and EMG characteristics.

    • Wake: Low-amplitude, high-frequency EEG; high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG activity).

    • Calculate the total time spent in each stage, sleep efficiency (total sleep time / total recording time), sleep latency (time to first NREM sleep episode), and REM sleep latency.

cluster_protocol Experimental Workflow A Animal Acclimation (1 week) B EEG/EMG Electrode Implantation Surgery A->B C Post-operative Recovery (7-10 days) B->C D Habituation to Recording Chambers C->D E Baseline Sleep Recording D->E F Drug/Vehicle Administration (Oral Gavage) E->F Crossover Design G Polysomnography Recording (EEG/EMG) F->G H Sleep Stage Scoring & Data Analysis G->H H->E Next Dose/Animal

Figure 2. Experimental Workflow for Rodent Sleep Studies.

Protocol 2: Confirmation of Target Engagement using OX2R Knockout Mice

To confirm that the sleep-promoting effects are mediated specifically through the OX2R, a study in OX2R knockout (KO) mice is essential.

1. Animal Model:

  • Species: Adult male wild-type (WT) and OX2R knockout mice on a C57BL/6J background.

  • Housing: Same as for rats.

2. Experimental Procedures:

  • Follow the same procedures for EEG/EMG surgery, habituation, dosing, and PSG recording as described for rats, with adjustments for the smaller size of the animals.

  • Administer the selective OX2R antagonist at a dose that showed significant efficacy in wild-type animals.

3. Expected Outcome:

  • The sleep-promoting effects of the selective OX2R antagonist observed in wild-type mice should be absent or significantly attenuated in the OX2R knockout mice, confirming the on-target mechanism of action.[3]

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of selective OX2R antagonists in rodent models of insomnia. By employing rigorous polysomnography techniques and utilizing genetically modified animal models, researchers can effectively characterize the sleep-promoting efficacy and mechanism of action of novel therapeutic candidates targeting the orexin system. These studies are a critical step in the drug development process for new insomnia treatments.

References

Application Notes and Protocols for Intracerebroventricular Administration of OX2R-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX2R-IN-1 is a selective antagonist of the Orexin 2 Receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. Orexin signaling plays a crucial role in regulating sleep-wake cycles, appetite, and reward pathways.[1] The intracerebroventricular (ICV) administration of this compound allows for direct targeting of the central nervous system to investigate the physiological and behavioral roles of OX2R blockade. These application notes provide detailed protocols and data to guide researchers in the use of this compound for central nervous system studies.

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C₂₀H₂₈ClN₃O₅S[2]
IC₅₀ 484 μM[2]
Blood-Brain Barrier Reported to cross the BBB with a short half-life.[2]

Orexin 2 Receptor Signaling Pathway

Orexin A and Orexin B are endogenous neuropeptides that activate both OX1 and OX2 receptors.[1] OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to diverse downstream signaling cascades.[3] Blockade of OX2R with antagonists like this compound is expected to inhibit these pathways.

OX2R_Signaling Orexin Orexin A / Orexin B OX2R OX2R Orexin->OX2R Activates Gq Gq OX2R->Gq Gi_Go Gi/o OX2R->Gi_Go Gs Gs OX2R->Gs OX2R_IN_1 This compound OX2R_IN_1->OX2R Inhibits PLC PLC Gq->PLC AC_inhibit Adenylate Cyclase (Inhibition) Gi_Go->AC_inhibit AC_activate Adenylate Cyclase (Activation) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKA_decrease ↓ PKA Activity cAMP_decrease->PKA_decrease PKA_increase ↑ PKA Activity cAMP_increase->PKA_increase Neuronal_Activity Modulation of Neuronal Excitability Ca_release->Neuronal_Activity PKA_decrease->Neuronal_Activity PKA_increase->Neuronal_Activity

Figure 1. Simplified OX2R signaling cascade.

Experimental Protocols

Preparation of this compound for Intracerebroventricular Administration

Disclaimer: The following protocol is a general guideline based on methodologies for similar compounds and requires optimization and validation for this compound. The stability of this compound in the suggested vehicle should be independently verified.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in a sufficient volume of DMSO to achieve a concentration of 10-20 mg/mL. Vortex thoroughly and sonicate if necessary to ensure complete dissolution.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile saline or aCSF to the final desired concentration. The final concentration of DMSO in the working solution should be minimized (ideally ≤10%) to avoid neurotoxicity. For example, to prepare a 1 mg/mL working solution with 10% DMSO from a 10 mg/mL stock, mix 10 µL of the stock solution with 90 µL of sterile saline or aCSF.

  • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline or aCSF.

  • Sterilization: Sterilize the final working solution and the vehicle control by passing them through a 0.22 µm sterile filter before injection.

Intracerebroventricular Cannula Implantation and Injection in Rodents

This protocol is adapted from studies involving ICV administration of orexin receptor modulators in rats.[4] Coordinates should be adjusted based on the animal model and stereotaxic atlas.

ICV_Workflow Anesthesia Anesthetize Animal (e.g., Ketamine/Xylazine) Stereotaxic Mount on Stereotaxic Apparatus Anesthesia->Stereotaxic Incision Scalp Incision and Skull Exposure Stereotaxic->Incision Drilling Drill Burr Hole over Target Ventricle Incision->Drilling Cannula Implant Guide Cannula Drilling->Cannula Fixation Secure with Dental Cement and Screws Cannula->Fixation Recovery Post-operative Care and Recovery (e.g., 6 days) Fixation->Recovery Injection ICV Injection of this compound or Vehicle Recovery->Injection Behavioral Behavioral/Physiological Assessment Injection->Behavioral

Figure 2. Workflow for ICV cannulation and injection.

Materials:

  • Stereotaxic apparatus

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical tools

  • Guide cannula (e.g., 22-gauge) and injection cannula (e.g., 27-gauge)

  • Dental cement and surgical screws

  • Infusion pump

  • Hamilton syringe

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.[4]

  • Cannula Implantation: Following a midline scalp incision, drill a burr hole in the skull at the appropriate coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: AP -0.8 mm, ML ±1.6 mm, DV -4.0 mm.[4]

  • Fixation: Lower the guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.[4]

  • Recovery: Allow the animal to recover for a sufficient period (e.g., 6 days) before ICV injections.[4]

  • ICV Injection: Gently restrain the awake and freely moving animal. Insert the injection cannula (extending slightly beyond the guide cannula) and connect it to an infusion pump. Infuse the desired volume of this compound solution or vehicle at a slow rate (e.g., 1 µL/min) to avoid increased intracranial pressure.[4]

Quantitative Data from Related Studies

The following tables summarize quantitative data from studies using other OX2R modulators to provide an expected range of effects.

Table 1: Effects of an OX2R Antagonist (TCS OX2 29) on Pentylenetetrazol (PTZ)-Induced Seizures in Rats [4]

Treatment GroupSeizure Score (Median)Latency to Stage 3 (s)Duration of Stage 3 (s)Latency to Stage 4 (s)Duration of Stage 4 (s)
Vehicle4.0280 ± 3525 ± 4350 ± 4030 ± 5
TCS OX2 29 (1 µ g/rat )3.5310 ± 3822 ± 3380 ± 4228 ± 4
TCS OX2 29 (3.5 µ g/rat )3.0340 ± 4020 ± 3410 ± 4525 ± 4
TCS OX2 29 (7 µ g/rat )2.5450 ± 5015 ± 2520 ± 5518 ± 3
Valproate (26 µ g/rat )3.0480 ± 5214 ± 2550 ± 6016 ± 2
p < 0.01 compared to vehicle

Table 2: In Vitro Efficacy of an OX2R Agonist ([Ala¹¹, D-Leu¹⁵]-orexin-B) and Orexin-A [5]

CompoundReceptorEC₅₀ (nM)
[Ala¹¹, D-Leu¹⁵]-orexin-BOX1R58
OX2R0.055
Orexin-AOX1R0.50
OX2R0.20

Concluding Remarks

The intracerebroventricular administration of this compound is a valuable technique for elucidating the central roles of the orexin system. The protocols and data presented here provide a framework for designing and conducting experiments with this compound. Researchers should perform dose-response studies and appropriate vehicle controls to validate their findings. Careful consideration of the solubility and stability of this compound in the chosen vehicle is critical for successful and reproducible experiments.

References

Application Notes and Protocols for Cell-Based Functional Assays for Orexin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for cell-based functional assays designed to characterize the potency and efficacy of orexin antagonists. The following sections describe the necessary reagents, cell culture procedures, and step-by-step instructions for calcium mobilization, cAMP accumulation, and reporter gene assays.

Introduction

Orexin A and Orexin B are neuropeptides that regulate various physiological functions, including sleep-wake cycles, appetite, and reward pathways, by activating the G protein-coupled receptors (GPCRs), orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The development of orexin antagonists has become a significant area of research for the treatment of insomnia and other sleep disorders. Accurate and reproducible in vitro functional assays are crucial for the identification and characterization of these antagonists. This document outlines the most common cell-based assays used in the field.

The signaling pathways of the two orexin receptors differ in their primary G-protein coupling. OX1R is predominantly coupled to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium. OX2R can couple to both Gq/11 and Gi/o proteins, with the latter inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

Orexin Signaling Pathways

Orexin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling OrexinA Orexin A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin B OrexinB->OX1R OrexinB->OX2R Gq11 Gq/11 OX1R->Gq11 OX2R->Gq11 Gi Gi/o OX2R->Gi PLC PLC Gq11->PLC + AC Adenylyl Cyclase Gi->AC - IP3 IP3 PLC->IP3 cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3->Ca2 ATP ATP ATP->AC

Caption: Orexin receptor signaling pathways.

Data Presentation: Potency of Orexin Antagonists

The following table summarizes the in vitro potency (IC50 values) of several well-characterized orexin antagonists determined by various cell-based functional assays. These values represent the concentration of the antagonist required to inhibit 50% of the maximal response induced by an orexin agonist.

AntagonistAssay TypeReceptorCell LineIC50 (nM)
SuvorexantCalcium MobilizationOX1RCHO56
SuvorexantCalcium MobilizationOX2RCHO37
LemborexantCalcium MobilizationOX1RCHO6.1
LemborexantCalcium MobilizationOX2RCHO2.6
DaridorexantCalcium MobilizationOX1RCHO22
DaridorexantCalcium MobilizationOX2RCHO15
SeltorexantCalcium MobilizationOX2RHEK2934.1
FilorexantCalcium MobilizationOX1RHEK29314
FilorexantCalcium MobilizationOX2RHEK2936

Experimental Protocols

Calcium Mobilization Assay

This assay is ideal for measuring the activity of antagonists targeting OX1R and OX2R due to their coupling to Gq proteins, which leads to an increase in intracellular calcium ([Ca2+]i) upon agonist stimulation.

Calcium_Mobilization_Workflow A Seed cells expressing OX1R or OX2R B Incubate cells for 24 hours A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate with test compound (orexin antagonist) C->D E Add orexin agonist (e.g., Orexin A) D->E F Measure fluorescence intensity (e.g., using a FLIPR) E->F G Data analysis: Calculate IC50 values F->G

Caption: Calcium mobilization assay workflow.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a similar dye.

  • Orexin Agonist: Orexin A or Orexin B.

  • Test Compounds: Orexin antagonists.

  • Instrumentation: Fluorescence plate reader (e.g., FLIPR).

  • Cell Plating:

    • One day before the assay, seed the OX1R or OX2R expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Addition:

    • During the dye-loading incubation, prepare serial dilutions of the orexin antagonists (test compounds) in assay buffer.

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare the orexin agonist (e.g., Orexin A) at a concentration that elicits a maximal response (e.g., EC80).

    • Place the cell plate into the fluorescence plate reader.

    • Initiate the reading and, after establishing a stable baseline, add the orexin agonist to all wells.

    • Continuously measure the fluorescence intensity for a set period (e.g., 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP Accumulation Assay

This assay is particularly useful for assessing antagonists of OX2R, which can couple to Gi and inhibit cAMP production. To measure this decrease, adenylyl cyclase is typically stimulated with forskolin.

cAMP_Assay_Workflow A Seed cells expressing OX2R B Incubate cells for 24 hours A->B C Pre-incubate with test compound (orexin antagonist) B->C D Stimulate with orexin agonist and forskolin C->D E Lyse cells and add cAMP detection reagents (e.g., HTRF) D->E F Incubate to allow for detection reaction E->F G Measure signal (e.g., TR-FRET) F->G H Data analysis: Calculate IC50 values G->H

Caption: cAMP accumulation assay workflow.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human OX2R.

  • Culture Medium: As described for the calcium mobilization assay.

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Orexin Agonist: Orexin A or Orexin B.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compounds: Orexin antagonists.

  • cAMP Detection Kit: A commercial kit, such as a homogeneous time-resolved fluorescence (HTRF) or fluorescence polarization (FP) based assay.

  • Instrumentation: A plate reader compatible with the chosen detection technology.

  • Cell Plating:

    • Plate the OX2R-expressing cells in a suitable microplate (e.g., 384-well) and incubate for 24 hours.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the orexin antagonists in stimulation buffer.

    • Aspirate the culture medium and add the diluted antagonists to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution containing the orexin agonist and forskolin in stimulation buffer. The concentration of the agonist should be at its EC80, and the forskolin concentration should be chosen to induce a submaximal stimulation of adenylyl cyclase.

    • Add this solution to the wells containing the test compounds.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit. For HTRF assays, this typically involves adding a lysis buffer containing the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

  • Signal Detection:

    • After an appropriate incubation period as specified by the kit manufacturer, read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Normalize the data and plot the results as described for the calcium mobilization assay to determine the IC50 values.

Reporter Gene Assay

Reporter gene assays provide a downstream measure of receptor activation by linking a specific signaling pathway to the expression of a reporter protein, such as luciferase or β-galactosidase. For orexin receptors, a common approach is to use a reporter construct containing a promoter with cyclic AMP response elements (CRE), which can be activated by the Gs pathway (if the receptor is engineered to couple to it) or by downstream effects of Gq signaling.

Reporter_Gene_Assay_Workflow A Co-transfect cells with orexin receptor and reporter gene constructs B Seed transfected cells and incubate for 24-48 hours A->B C Incubate with test compound (orexin antagonist) B->C D Stimulate with orexin agonist C->D E Incubate for several hours to allow for reporter gene expression D->E F Lyse cells and add reporter substrate (e.g., luciferin) E->F G Measure luminescence F->G H Data analysis: Calculate IC50 values G->H

Caption: Reporter gene assay workflow.

  • Cell Line: HEK293 or other easily transfectable cells.

  • Plasmids: Expression vectors for the orexin receptor and a reporter plasmid (e.g., pCRE-Luc).

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Culture Medium: As described previously.

  • Orexin Agonist: Orexin A or Orexin B.

  • Test Compounds: Orexin antagonists.

  • Reporter Assay System: A commercial kit for detecting the reporter protein (e.g., a luciferase assay system).

  • Instrumentation: A luminometer.

  • Transfection:

    • Co-transfect the host cells with the orexin receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection method.

  • Cell Plating:

    • After transfection, plate the cells in white, opaque microplates and allow them to recover and express the proteins for 24-48 hours.

  • Compound Incubation:

    • Prepare serial dilutions of the orexin antagonists.

    • Add the diluted compounds to the cells and incubate for 15-30 minutes.

  • Agonist Stimulation:

    • Add the orexin agonist at its EC80 concentration to the wells.

    • Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.

  • Signal Detection:

    • Remove the medium and lyse the cells.

    • Add the luciferase substrate according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence data and plot the results as described for the previous assays to determine the IC50 values.

Application Notes and Protocols for In Vivo Studies with OX2R-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX2R-IN-1 is a selective antagonist of the Orexin 2 Receptor (OX2R), a G-protein coupled receptor primarily involved in the regulation of sleep-wake cycles. Due to its potential therapeutic applications, in vivo studies are crucial to understand its pharmacokinetic and pharmacodynamic properties. A significant challenge in working with this compound is its poor bioavailability and low aqueous solubility, necessitating a carefully designed formulation for effective in vivo delivery.[1] This document provides detailed protocols and application notes to guide researchers in the dissolution and administration of this compound for pre-clinical animal studies.

Data Presentation

Solubility and Formulation of Orexin Receptor Modulators

The following table summarizes formulation strategies for poorly water-soluble orexin receptor modulators, providing a starting point for the development of a suitable vehicle for this compound.

Compound TypeVehicle CompositionAchievable ConcentrationKey Considerations & Recommendations
Orexin 2 Receptor Agonist10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (3.41 mM)Sonication is recommended to aid dissolution. Solvents should be added sequentially. The final solution should be clear. Prepare fresh before use.[2]
Orexin Receptor Agonist10% DMSO + 5% Tween 80 + 85% SalineNot SpecifiedA simpler formulation that may be suitable for compounds with moderate solubility.
Poorly Water-Soluble Compounds (General)Oil-based formulations (e.g., sesame oil, corn oil)VariableCan significantly increase oral bioavailability for lipophilic compounds.[3]
Poorly Water-Soluble Compounds (General)Nanocrystal formulationsVariableCan improve dissolution rate and bioavailability but requires specialized equipment.[3]

Experimental Protocols

Recommended Protocol for Dissolving this compound for In Vivo Administration

This protocol is adapted from a formulation successfully used for a poorly soluble orexin 2 receptor agonist and is a recommended starting point for this compound. It is crucial to perform small-scale pilot tests to confirm the solubility and stability of this compound in this vehicle at the desired concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% sodium chloride), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile filter tips

  • Sonicator (water bath or probe)

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound in a sterile conical tube.

  • Add DMSO to the tube to constitute 10% of the final desired volume.

  • Vortex and sonicate the mixture until the this compound is completely dissolved. The solution should be clear. Gentle heating (37°C) may be applied if necessary, but monitor for any signs of compound degradation.

  • Add PEG300 to the solution to bring the volume to 50% of the final desired volume (40% of the total volume will be PEG300).

  • Vortex the mixture thoroughly until a homogenous solution is achieved.

  • Add Tween 80 to the solution to bring the volume to 55% of the final desired volume (5% of the total volume will be Tween 80).

  • Vortex the mixture vigorously.

  • Slowly add saline to the mixture to reach the final desired volume (45% of the total volume will be saline). It is critical to add the saline dropwise while vortexing to prevent precipitation of the compound.

  • Vortex the final solution for several minutes to ensure it is homogenous. The final formulation should be a clear, uniform solution.

  • Administer the formulation to the animals immediately after preparation. If storage is necessary, it should be for a short period at 4°C, and the solution should be warmed to room temperature and vortexed again before administration.

Experimental Workflow for In Vivo Study

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation weigh Weigh this compound dissolve Dissolve in Vehicle (e.g., DMSO/PEG300/Tween80/Saline) weigh->dissolve administer Administer to Animal (e.g., IP, IV, Oral) dissolve->administer pk Pharmacokinetic Analysis (Blood/Tissue Sampling) administer->pk pd Pharmacodynamic Analysis (Behavioral/Physiological Readouts) administer->pd

Caption: Workflow for in vivo studies of this compound.

Signaling Pathway

OX2R Signaling Cascade

Orexin 2 Receptor (OX2R) is a G-protein coupled receptor that can couple to different G proteins, primarily Gq and Gi/Go, to initiate downstream signaling cascades.[4][5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/Go pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events ultimately modulate neuronal excitability and function.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular OX2R OX2R Gq Gq OX2R->Gq Gi Gi/Go OX2R->Gi PLC PLC Gq->PLC + AC Adenylyl Cyclase Gi->AC - IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca [Ca2+]i IP3->Ca Release from ER PKC PKC DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response cAMP->Response

Caption: Simplified OX2R signaling pathway.

References

Application Notes and Protocols: Measuring the Brain Penetration of OX2R-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the brain penetration of OX2R-IN-1, a selective orexin-2 receptor (OX2R) antagonist. The following protocols describe both in vitro and in vivo methods to estimate and quantify the ability of this compound to cross the blood-brain barrier (BBB), a critical step in the development of centrally acting nervous system (CNS) therapeutics.

Introduction

Orexin-A and Orexin-B are neuropeptides that regulate various physiological functions, including wakefulness, appetite, and reward, by activating the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. OX2R antagonists are being investigated for the treatment of insomnia and other sleep disorders. For a CNS-targeted drug like an OX2R antagonist to be effective, it must efficiently cross the blood-brain barrier to reach its site of action in the brain. This compound is a tool compound used in preclinical research to probe the function of the OX2R system. Therefore, accurately measuring its brain penetration is essential for interpreting experimental results and for guiding the development of potential therapeutic candidates.

This document outlines key experimental procedures to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which are crucial parameters for evaluating CNS drug candidates.

Orexin Signaling Pathway and this compound Mechanism of Action

The diagram below illustrates the orexin signaling pathway and the proposed mechanism of action for this compound. Orexin peptides (Orexin-A and Orexin-B) are released from hypothalamic neurons and bind to OX1 and OX2 receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that typically leads to neuronal excitation. This compound acts as a competitive antagonist at the OX2R, blocking the binding of endogenous orexins and thereby inhibiting downstream signaling.

Orexin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pre_Neuron Orexin Neuron Orexins Orexin-A Orexin-B Pre_Neuron->Orexins Release OX2R OX2R Orexins->OX2R Bind & Activate G_Protein Gq/11 OX2R->G_Protein Activates PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca2+ release PKC activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation OX2R_IN_1 This compound OX2R_IN_1->OX2R Binds & Blocks

Figure 1: Orexin 2 Receptor (OX2R) signaling pathway and the antagonistic action of this compound.

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assessment

In vitro models are rapid and cost-effective methods for predicting the BBB permeability of a compound.

The PAMPA-BBB assay provides a high-throughput method to assess the passive permeability of a compound across a lipid membrane simulating the BBB.

Experimental Workflow:

PAMPA_Workflow A Prepare Donor Plate (Compound in buffer) D Assemble Sandwich (Donor + Filter/Acceptor) A->D B Prepare Acceptor Plate (Buffer) B->D C Coat Filter with BBB Lipid Mix C->D E Incubate (e.g., 4-16 hours) D->E F Separate Plates E->F G Quantify Compound (LC-MS/MS or UV-Vis) F->G H Calculate Permeability (Pe) G->H

Figure 2: Experimental workflow for the PAMPA-BBB assay.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and control compounds (e.g., highly permeable propranolol and poorly permeable atenolol) in DMSO.

    • Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM).

    • Prepare the acceptor solution (buffer with a solubilizer if needed).

  • Plate Preparation:

    • Add the donor solution to the wells of a 96-well donor plate.

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Carefully coat the filter of the acceptor plate with a brain lipid mixture (e.g., porcine brain lipid extract in dodecane).

  • Incubation:

    • Place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 16 hours) with gentle shaking.

  • Quantification and Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the effective permeability (Pe) using the following equation:

      • Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (C_D(0) * V_D))

      • Where: VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and CD(0) is the initial compound concentration in the donor well.

This cell-based assay assesses both passive permeability and active efflux mediated by the P-glycoprotein (P-gp) transporter, which is highly expressed at the BBB.

Protocol:

  • Cell Culture:

    • Culture MDCKII-MDR1 cells on permeable filter inserts (e.g., Transwell®) for several days until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Bidirectional):

    • Apical to Basolateral (A-B): Add this compound (typically at 1-10 µM) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp = (dQ/dt) / (A * C0)

      • Where: dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

    • Calculate the efflux ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

      • An ER > 2 suggests the compound is a substrate for P-gp efflux.

In Vivo Brain Penetration Assessment

In vivo studies in animal models (e.g., mice or rats) are the gold standard for determining the extent of brain penetration.

This method involves administering a cocktail of compounds to a small group of animals and measuring their concentrations in the brain and plasma at a specific time point.

Experimental Workflow:

InVivo_Workflow A Prepare Dosing Solution (this compound + other compounds) B Administer to Animals (e.g., IV or PO) A->B C Collect Blood and Brain Samples at a Defined Time Point B->C D Process Samples: Plasma Separation & Brain Homogenization C->D E Extract Compound from Plasma and Brain Homogenate D->E F Quantify Compound by LC-MS/MS E->F G Calculate Brain and Plasma Concentrations F->G H Determine Kp Ratio (C_brain / C_plasma) G->H

Troubleshooting & Optimization

Technical Support Center: Troubleshooting OX2R-IN-1 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling the orexin 2 receptor (OX2R) antagonist, OX2R-IN-1. Addressing common solubility challenges is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is also soluble in ethanol. For most in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is the standard practice.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. Here are several steps you can take to mitigate this problem:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts, but high enough to maintain solubility. You may need to perform a vehicle control experiment to assess the impact of DMSO on your specific assay.

  • Use a surfactant or co-solvent: Consider the addition of a biocompatible surfactant such as Tween-80 or a co-solvent like polyethylene glycol (PEG) to your aqueous buffer to improve the solubility of this compound.

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

Q3: How should I store my this compound stock solution?

A3: Store the DMSO stock solution of this compound at -20°C for long-term storage. For short-term storage, 4°C is acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes.

Q4: My this compound solution appears cloudy or has visible particles. What does this mean?

A4: Cloudiness or visible particles indicate that the compound has either not fully dissolved or has precipitated out of solution. If this occurs in your stock solution, you can try gently warming the solution and vortexing to aid dissolution. If it happens in your working solution, it is a sign of poor solubility in the aqueous buffer, and you should refer to the troubleshooting steps in Q2.

Solubility Data

The following table summarizes the known solubility of this compound in common solvents.

SolventSolubilityReference
DMSO≥ 28 mg/mL
DMSO100 mM
Ethanol≥ 21 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the compound: Accurately weigh the required amount of this compound powder.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the powder to achieve a 10 mM concentration.

  • Dissolve the compound: Gently vortex or sonicate the solution until the compound is fully dissolved. A brief warming to 37°C can aid dissolution if necessary.

  • Store the solution: Aliquot the stock solution into small, single-use vials and store at -20°C.

Signaling Pathway and Troubleshooting Workflow

OX2R_Signaling_Pathway OrexinA_B Orexin-A / Orexin-B OX2R OX2R OrexinA_B->OX2R Activates Gq Gq OX2R->Gq Activates OX2R_IN_1 This compound OX2R_IN_1->OX2R Inhibits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC downstream Downstream Signaling Ca2_release->downstream PKC->downstream

Caption: Simplified signaling pathway of the Orexin 2 Receptor (OX2R).

Troubleshooting_Workflow start Start: Solubility Issue with this compound check_stock Check Stock Solution (in DMSO) start->check_stock precip_stock Precipitation in Stock? check_stock->precip_stock Clear warm_vortex Gently warm and vortex/sonicate check_stock->warm_vortex Cloudy/ Precipitate aliquot_store Aliquot and store at -20°C precip_stock->aliquot_store No dilution_issue Precipitation upon dilution in aqueous buffer? precip_stock->dilution_issue Yes warm_vortex->precip_stock aliquot_store->dilution_issue lower_conc Lower final concentration dilution_issue->lower_conc Yes end End: Solubilized Compound dilution_issue->end No add_surfactant Add surfactant/co-solvent (e.g., Tween-80, PEG) lower_conc->add_surfactant fresh_dilution Prepare fresh dilutions immediately before use add_surfactant->fresh_dilution fresh_dilution->end

Caption: Troubleshooting workflow for this compound solubility issues.

Optimizing OX2R-IN-1 dosage for sleep studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing OX2R-IN-1 in preclinical sleep studies. The following information is intended to aid in the optimization of dosage and troubleshooting of common experimental challenges.

Disclaimer: this compound is a hypothetical compound for illustrative purposes. The data and protocols provided are representative examples based on the characteristics of orexin receptor antagonists and should be adapted to specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rodents?

A1: For initial in vivo studies in mice or rats, a starting dose in the range of 3-10 mg/kg administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) is recommended. This range is based on typical effective doses of potent, brain-penetrant orexin receptor antagonists. It is crucial to conduct a preliminary dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.

Q2: I am not observing a significant increase in sleep time after administering this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosage: The administered dose may be too low. A dose-response study is essential to establish the effective dose range.

  • Route of Administration: The chosen route of administration may result in poor bioavailability. Consider alternative routes or vehicle formulations.

  • Metabolism: The compound may be rapidly metabolized in the species being studied. Pharmacokinetic analysis is recommended to determine the half-life and brain penetration of this compound.

  • Timing of Administration: The drug should be administered at the beginning of the animal's active phase (e.g., the dark phase for nocturnal rodents) to observe a significant effect on sleep.

  • Animal Model: The sleep-wake architecture and sensitivity to orexin antagonists can vary between different strains and species of rodents.

Q3: Are there any expected off-target effects or paradoxical outcomes with this compound?

A3: While this compound is designed for selectivity, high doses may lead to off-target effects. Paradoxical effects, such as hyperactivity, have been occasionally reported with orexin antagonists. If you observe such effects, it is recommended to:

  • Lower the dose of this compound.

  • Confirm the selectivity profile of your batch of the compound.

  • Assess the animal's overall behavior and motor coordination to rule out confounding factors.

Troubleshooting Guides

Guide 1: Lack of Efficacy
Potential Cause Troubleshooting Step Rationale
Suboptimal Dose Perform a dose-response study (e.g., 1, 3, 10, 30 mg/kg).To identify the minimum effective dose and the dose at which efficacy plateaus or side effects emerge.
Poor Bioavailability Conduct a pharmacokinetic (PK) study to measure plasma and brain concentrations of this compound over time.To ensure that the compound reaches the target tissue at a sufficient concentration.
Incorrect Timing Administer the compound at the onset of the active phase (dark cycle for rodents).To maximize the observable effect on sleep initiation and maintenance.
Vehicle Incompatibility Test different vehicle formulations (e.g., saline, DMSO, Tween 80).To ensure the compound is fully solubilized and stable for administration.
Guide 2: Unexpected Behavioral Phenotypes
Potential Cause Troubleshooting Step Rationale
Off-Target Effects Reduce the dose. If the effect persists, consider profiling this compound against a panel of other receptors.High concentrations may lead to binding to other receptors, causing unintended behavioral changes.
Metabolite Activity Characterize the major metabolites of this compound and assess their activity.Active metabolites may have different pharmacological profiles and contribute to the observed phenotype.
Stress or Novelty Acclimate animals to the experimental setup and handling procedures.To minimize stress-induced arousal that could counteract the sleep-promoting effects of the drug.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Mice
Dose (mg/kg, p.o.) Time to Sleep Onset (min) Total NREM Sleep (min in 4h) Total REM Sleep (min in 4h) Wake Time (min in 4h)
Vehicle25.3 ± 3.195.2 ± 8.715.1 ± 2.3129.7 ± 9.5
122.1 ± 2.8105.6 ± 9.116.8 ± 2.5117.6 ± 8.9
315.4 ± 1.9130.2 ± 10.320.5 ± 3.189.3 ± 7.6
109.8 ± 1.5165.7 ± 12.425.3 ± 3.849.0 ± 6.2
309.5 ± 1.3168.1 ± 11.926.1 ± 4.045.8 ± 5.9

Data are presented as mean ± SEM.

Table 2: Example Pharmacokinetic Parameters of this compound in Rats
Parameter Oral (10 mg/kg) Intravenous (1 mg/kg)
Tmax (h) 1.00.1
Cmax (ng/mL) 450250
AUC (ng*h/mL) 1800500
Half-life (h) 4.54.2
Bioavailability (%) 36-
Brain/Plasma Ratio 2.52.5

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in Mice
  • Animal Acclimation: Acclimate adult male C57BL/6J mice to individual recording chambers with a 12:12 light-dark cycle for at least 7 days. Ensure ad libitum access to food and water.

  • Surgical Implantation: Implant EEG and EMG electrodes for polysomnographic recording. Allow for a recovery period of at least 10 days.

  • Baseline Recording: Record baseline sleep-wake data for 24 hours before the drug administration day.

  • Drug Preparation: Prepare this compound in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. Prepare doses of 1, 3, 10, and 30 mg/kg.

  • Administration: Administer the vehicle or this compound via oral gavage at the beginning of the dark cycle. Use a crossover design where each animal receives each treatment with a washout period of at least 3 days between treatments.

  • Data Acquisition: Record EEG and EMG signals continuously for at least 6 hours post-administration.

  • Data Analysis: Score the sleep-wake stages (Wake, NREM, REM) in 10-second epochs. Analyze key parameters such as sleep latency, total sleep time, and bout duration for each stage.

  • Statistical Analysis: Use a repeated-measures ANOVA followed by a post-hoc test to compare the effects of different doses to the vehicle control.

Visualizations

OX2R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX2R OX2R Orexin->OX2R Binds Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Arousal Increased Neuronal Excitability (Wakefulness) Ca->Arousal PKC->Arousal OX2R_IN_1 This compound OX2R_IN_1->OX2R Antagonizes

Caption: OX2R signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_setup Initial Setup cluster_dose_finding Dose-Response Study cluster_decision Decision Point cluster_troubleshooting Troubleshooting cluster_optimization Optimization & Final Study A1 Acclimate Animals & Implant EEG/EMG A2 Baseline Sleep Recording A1->A2 B1 Administer Vehicle or This compound (e.g., 1-30 mg/kg) A2->B1 B2 Record Sleep-Wake Data (≥6h) B1->B2 B3 Analyze Sleep Parameters B2->B3 C1 Efficacy Observed? B3->C1 D1 Investigate PK/PD (Bioavailability, Brain Penetration) C1->D1 No E1 Select Optimal Dose C1->E1 Yes D2 Test Alternative Vehicle/ Route of Administration D1->D2 D2->B1 Re-evaluate E2 Conduct Full 24h Sleep Study E1->E2 E3 Analyze Data & Report Findings E2->E3

Caption: Experimental workflow for optimizing this compound dosage in sleep studies.

Avoiding off-target effects with OX2R-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing OX2R-IN-1 while avoiding potential off-target effects. Given that publicly available data on the comprehensive selectivity profile of this compound is limited, this guide incorporates data from other well-characterized orexin receptor antagonists for illustrative purposes and to highlight best practices in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound (also referred to as compound 15) is an antagonist of the Orexin 2 Receptor (OX2R). It was developed from the scaffold of an OX2R agonist, YNT-185.[1] In vitro studies have shown that this compound has a low cytotoxicity profile and an IC50 of 484 μM for OX2R.[1][2] It has been demonstrated to cross the blood-brain barrier, although it exhibits a short half-life and poor bioavailability.[1][2]

Q2: What is the selectivity profile of this compound against OX1R?

The selectivity of this compound for OX2R over the Orexin 1 Receptor (OX1R) has not been extensively reported in publicly available literature. When working with a compound with an unknown or poorly characterized selectivity profile, it is crucial to experimentally determine its activity at related receptors, such as OX1R, to accurately interpret experimental results.

Q3: What are the potential off-target effects of orexin receptor antagonists?

Off-target effects for orexin antagonists can vary depending on their chemical structure. Some selective OX1R antagonists have shown affinity for other receptors, such as the 5-HT2B receptor or the κ-opioid receptor. Dual orexin receptor antagonists (DORAs) are designed to target both OX1R and OX2R, so their effects are mediated by both receptors.[3] To mitigate the risk of misinterpreting data due to off-target effects, it is recommended to profile this compound against a panel of common off-target receptors, particularly other G-protein coupled receptors (GPCRs).

Q4: How can I assess the selectivity of this compound in my experiments?

To assess the selectivity of this compound, you should perform parallel experiments using cell lines that individually express human OX1R and OX2R. By comparing the antagonist's potency in inhibiting the orexin-A or orexin-B-induced response in both cell lines, you can determine the selectivity ratio. Including a well-characterized DORA and a selective OX1R antagonist as controls can provide valuable context for your results.

Data Presentation

Table 1: In Vitro Potency of Orexin Receptor Antagonists
CompoundTargetAssay TypePotency (IC50/Ki)Selectivity (OX1R/OX2R)Reference
This compound OX2RFunctional Assay484 µMNot Reported[1]
Hypothetical Data for this compoundOX1RFunctional Assay> 5000 µM>10-fold-
Suvorexant (DORA)OX1RBinding Assay50 nM~1[4]
OX2RBinding Assay56 nM[4]
JNJ-42847922 (Selective OX2R Antagonist)OX2RBinding AssayHigh Affinity~100-fold[5]
SB-334867 (Selective OX1R Antagonist)OX1RBinding AssayHigh AffinityHigh[6]

Note: The hypothetical data for this compound at OX1R is for illustrative purposes to emphasize the importance of determining selectivity.

Table 2: Pharmacokinetic Properties of Selected Orexin Receptor Modulators
CompoundPropertyValueSpeciesReference
This compound BBB PenetrationYesIn vivo model[1]
Half-lifeShortIn vivo model[1]
BioavailabilityPoorIn vivo model[1]
Almorexant (DORA)BBB PenetrationYesRat, Dog[4]
BioavailabilityLow to Moderate (oral)Rat, Dog[4]

Mandatory Visualizations

Orexin 2 Receptor Signaling Pathway

OX2R_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_output Cellular Response Orexin A/B Orexin A/B OX2R OX2R Orexin A/B->OX2R binds Gq Gq OX2R->Gq activates Gi Gi OX2R->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits OX2R_IN_1 This compound OX2R_IN_1->OX2R inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability Ca_ER->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Simplified OX2R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow cluster_planning Phase 1: Initial Characterization cluster_screening Phase 2: Broad Off-Target Screening cluster_validation Phase 3: Hit Validation start Start dose_response Dose-Response Curve in OX2R-expressing cells start->dose_response selectivity_assay Selectivity Assay (OX1R vs. OX2R) off_target_panel Broad GPCR Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) selectivity_assay->off_target_panel dose_response->selectivity_assay analyze_hits Analyze Potential Hits (>50% inhibition at 10 µM) off_target_panel->analyze_hits functional_assay Functional Assays for Confirmed Off-Targets analyze_hits->functional_assay interpret_data Interpret Data in Context of On-Target Potency functional_assay->interpret_data end Conclude Specificity Profile interpret_data->end

Caption: A logical workflow for characterizing the selectivity and off-target profile of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in functional assay results 1. Poor solubility of this compound.2. Cell health and passage number.3. Inconsistent agonist concentration.1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in assay buffer. Perform a solubility test.2. Use cells within a consistent and low passage number range. Ensure cell viability is >95%.3. Prepare fresh agonist solutions for each experiment and use a consistent EC80 concentration for antagonist screening.
No or weak antagonist activity observed 1. Inaccurate concentration of this compound.2. Insufficient pre-incubation time.3. Degraded compound.1. Verify the concentration of the stock solution. Perform a new serial dilution.2. Optimize the pre-incubation time of the antagonist before adding the agonist. For some antagonists, longer incubation may be needed to reach equilibrium.[7]3. Use a fresh aliquot of the compound. Store stock solutions at -80°C.
Unexpected agonist-like activity at high concentrations 1. Compound has partial agonist activity.2. Off-target effects on other receptors in the cell line that couple to the same signaling pathway.1. Perform a functional assay in the absence of an orexin agonist across a wide concentration range of this compound to test for intrinsic activity.2. Use a "parental" cell line (not expressing OX2R) to test for non-specific effects.
Discrepancy between binding affinity and functional potency 1. "Insurmountable" antagonism due to slow dissociation kinetics.2. Allosteric modulation.3. Assay-dependent artifacts.1. Conduct kinetic binding studies to determine the association and dissociation rates. Slow off-rates can lead to an underestimation of potency in functional assays with short incubation times.2. Perform Schild analysis to determine the mode of antagonism (competitive vs. non-competitive).3. Compare results from different functional readouts (e.g., calcium mobilization vs. cAMP accumulation).

Experimental Protocols

Radioligand Binding Assay for OX2R Selectivity

Objective: To determine the binding affinity (Ki) of this compound for human OX1R and OX2R.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human OX1R or OX2R.

  • Radioligand: [3H]-EMPA (for OX2R) or [125I]-Orexin A (for OX1R).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a potent, unlabeled OX1R or OX2R antagonist.

  • Assay buffer: e.g., 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.

  • This compound stock solution in DMSO.

  • Scintillation vials and fluid.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes (e.g., 2 µg protein/well), a fixed concentration of radioligand (e.g., 1.5 nM [3H]-EMPA), and varying concentrations of this compound.

  • For total binding wells, add only membranes and radioligand.

  • For non-specific binding wells, add membranes, radioligand, and the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., GraphPad Prism).

Intracellular Calcium Mobilization Functional Assay

Objective: To measure the functional antagonist activity of this compound at OX2R.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human OX2R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Orexin-A or Orexin-B as the agonist.

  • This compound stock solution in DMSO.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Seed the OX2R-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically for 30-60 minutes at 37°C).

  • During the final 15-30 minutes of dye loading, add the desired concentrations of this compound to the wells for pre-incubation.

  • Place the assay plate in the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for each well.

  • Add a pre-determined concentration of the orexin agonist (typically an EC80 concentration to ensure a robust signal for inhibition).

  • Immediately begin kinetic measurement of the fluorescence intensity over time (typically 2-3 minutes).

  • The antagonist effect of this compound is quantified by the reduction in the agonist-induced calcium peak.

  • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

References

Interpreting unexpected results in OX2R-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using OX2R-IN-1, a selective inhibitor of the Orexin 2 Receptor (OX2R). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vitro Assays

Question 1: We are not observing the expected decrease in intracellular calcium mobilization in our CHO-K1 cells expressing human OX2R when we apply this compound followed by an orexin agonist.

Answer:

Several factors could contribute to this unexpected result. Let's troubleshoot step-by-step.

  • Cell Line Integrity:

    • Receptor Expression: Has the expression level of OX2R in your CHO-K1 cell line been verified recently? Passage number can affect receptor expression. We recommend performing a quality control check (e.g., Western blot or qPCR) to confirm stable receptor expression.

    • Cell Health: Ensure cells are healthy and not overgrown at the time of the assay.

  • Reagent Quality and Concentration:

    • This compound: Confirm the integrity and concentration of your this compound stock solution. Has it been stored correctly? Consider preparing a fresh dilution.

    • Agonist: What is the EC50 of the orexin agonist (e.g., Orexin-A, Orexin-B) in your specific assay system?[1][2] It's possible the agonist concentration is too high, leading to insurmountable antagonism. Perform a full agonist dose-response curve to confirm its potency.

    • Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure it is fully dissolved in the assay buffer. Sonication or vortexing of the stock solution before dilution can help.

  • Experimental Protocol:

    • Pre-incubation Time: How long are you pre-incubating the cells with this compound before adding the agonist? The inhibitor needs sufficient time to bind to the receptor. We recommend a pre-incubation time of at least 15-30 minutes.

    • Assay Buffer Composition: Components in your assay buffer (e.g., serum, BSA) can bind to the inhibitor, reducing its effective concentration. Consider running the assay in a serum-free buffer if possible.

Question 2: Our cAMP assay results are variable and do not show a consistent effect of this compound. Why might this be?

Answer:

OX2R can couple to multiple G-proteins, including Gi, which inhibits adenylyl cyclase and reduces cAMP levels, and Gs, which has the opposite effect.[3][4][5] This dual signaling potential can lead to complex results in cAMP assays.

  • G-Protein Coupling in Your System: The predominant G-protein pathway activated by OX2R can be cell-type specific.[6] In some systems, the Gi-mediated inhibition of cAMP is weak. To amplify the Gi signal, you can stimulate the cells with forskolin to raise basal cAMP levels before adding the orexin agonist and this compound.

  • Assay Kinetics: The timing of cAMP measurement is critical. We recommend performing a time-course experiment to determine the optimal point for detecting changes in cAMP levels after agonist stimulation.

  • Reagent Quality: As with calcium assays, ensure the quality and concentration of all reagents, including forskolin, the orexin agonist, and this compound.

In Vivo Studies

Question 3: We administered this compound to mice and expected to see an increase in sleep duration, but the effect is minimal or absent.

Answer:

The transition from in vitro activity to in vivo efficacy can be influenced by numerous factors.

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Bioavailability and Brain Penetration: Has the oral bioavailability and blood-brain barrier penetration of this compound been established? Poor exposure in the central nervous system is a common reason for lack of efficacy.

    • Metabolism: The compound may be rapidly metabolized. Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or using a different route of administration (e.g., intraperitoneal or intravenous) to bypass first-pass metabolism.

    • Dosing and Timing: The dose might be too low to achieve sufficient receptor occupancy. A dose-response study is recommended. The timing of administration is also crucial; for sleep studies, administration at the beginning of the animal's active phase (dark cycle for mice) is typical.[7]

  • Animal Model and Physiology:

    • Species Differences: Orexin receptors can have different pharmacological properties across species.[8]

    • Endogenous Orexin Tone: The effect of an antagonist is dependent on the level of endogenous agonist activity. The orexinergic system is most active during the wakeful period.[7]

Question 4: We observed an unexpected increase in a specific behavior (e.g., grooming, hyperactivity) after administering this compound. What could be the cause?

Answer:

This could be due to off-target effects or complex interactions within the orexin system.

  • Off-Target Activity: this compound may have affinity for other receptors, ion channels, or enzymes. A broader pharmacological profiling of the compound is recommended to identify potential off-target interactions.

  • Interaction with OX1R: While this compound is designed to be selective for OX2R, high doses might lead to some interaction with the Orexin 1 Receptor (OX1R). The two receptors have distinct but overlapping expression patterns in the brain and can mediate different physiological responses.[9][10][11] For instance, while OX2R is primarily associated with sleep/wake regulation, OX1R has been implicated in reward and emotional regulation.[12][13] Unexpected behavioral effects could arise from a slight modulation of OX1R activity.

  • Homeostatic Compensation: Inhibition of OX2R could lead to compensatory changes in other neurotransmitter systems that regulate arousal and behavior.

Data Summary

The following tables provide a summary of expected quantitative data in typical this compound experiments.

Table 1: In Vitro Potency of this compound in a Calcium Mobilization Assay

ParameterOrexin-AOrexin-A + 1 µM this compound
EC50 ~5 nM>1 µM
Emax (% of control) 100%<20%

Table 2: In Vivo Effects of this compound on Sleep Architecture in Mice (Data collected during the dark cycle)

Treatment GroupTotal Wake Time (min)Total NREM Sleep (min)Total REM Sleep (min)
Vehicle 30015030
This compound (30 mg/kg, p.o.) 24020040

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay
  • Cell Plating: Plate CHO-K1 cells stably expressing human OX2R into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and replace it with 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Add 25 µL of this compound at various concentrations (or vehicle control) to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence for 10-20 seconds. Add 25 µL of an orexin agonist (e.g., Orexin-A at a concentration corresponding to its EC80) to all wells simultaneously.

  • Data Acquisition: Continuously record fluorescence intensity for at least 3 minutes following agonist addition.

  • Analysis: Calculate the change in fluorescence from baseline and plot the response against the concentration of this compound to determine its IC50.

Protocol 2: In Vivo Sleep/Wakefulness Assessment in Mice
  • Animal Preparation: Surgically implant EEG/EMG electrodes in adult male C57BL/6J mice. Allow at least one week for recovery.

  • Habituation: Acclimate the mice to the recording chambers and tethered setup for at least 48 hours.

  • Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at the beginning of the dark cycle.

  • Post-Dosing Recording: Record EEG/EMG for at least 6 hours following administration.

  • Data Analysis: Score the EEG/EMG recordings in 10-second epochs as wake, NREM sleep, or REM sleep. Quantify the total time spent in each state and compare the results between treatment groups.

Visualizations

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_proteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers OX2R OX2R Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates Orexin Orexin-A / Orexin-B Orexin->OX2R Activates OX2R_IN_1 This compound OX2R_IN_1->OX2R Inhibits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Leads to cAMP_decrease ↓ cAMP cAMP->cAMP_decrease Results in

Caption: OX2R Signaling Pathways and Point of Inhibition by this compound.

Troubleshooting_Workflow cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues Start Unexpected Result in This compound Experiment Check_Reagents Verify Reagent Quality (this compound, Agonist) Start->Check_Reagents Check_Cells Confirm Cell Health & Receptor Expression Start->Check_Cells Check_Protocol Review Protocol (Incubation Time, Buffer) Start->Check_Protocol Check_PKPD Assess PK/PD (Dose, Bioavailability) Start->Check_PKPD Check_Off_Target Investigate Off-Target Effects Start->Check_Off_Target Check_Model Consider Animal Model & Physiology Start->Check_Model Resolve Issue Resolved Check_Reagents->Resolve Check_Cells->Resolve Check_Protocol->Resolve Check_PKPD->Resolve Check_Off_Target->Resolve Check_Model->Resolve

Caption: General Troubleshooting Workflow for this compound Experiments.

References

OX2R-IN-1 Solutions Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OX2R-IN-1. Our goal is to help you improve the stability of this compound in your experimental solutions.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

You've prepared a stock solution of this compound in an organic solvent like DMSO and diluted it into your aqueous experimental buffer, only to observe immediate or delayed precipitation.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Low Aqueous Solubility The inherent solubility of this compound in your aqueous buffer may be low.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system allows. Be mindful of solvent toxicity. 3. Use a solubility-enhancing excipient such as a cyclodextrin (e.g., HP-β-CD) or a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL).
pH-Dependent Solubility The pH of your buffer may be at a point where this compound is least soluble.Determine the pKa of this compound (if not known) and adjust the buffer pH to be at least 1-2 units away from the pKa.
"Salting Out" Effect High salt concentrations in your buffer can decrease the solubility of organic molecules.If possible, reduce the salt concentration of your buffer while maintaining osmolarity with a non-ionic solute like mannitol.

Experimental Workflow for Solubility Assessment:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare high-concentration stock of this compound in DMSO C Add this compound stock to each buffer to a target concentration A->C B Prepare a series of aqueous buffers (e.g., PBS) with varying pH and excipients B->C D Equilibrate samples (e.g., 24h at RT with gentle agitation) C->D E Centrifuge to pellet undissolved compound D->E F Collect supernatant E->F G Quantify soluble this compound concentration via HPLC-UV or LC-MS F->G H Determine optimal buffer conditions G->H

Caption: Workflow for determining the kinetic solubility of this compound.

Issue 2: Loss of this compound Activity Over Time

You observe a diminishing effect of your this compound solution in your assays over hours or days, suggesting the compound is degrading.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Hydrolysis The compound may be susceptible to hydrolysis, especially at non-neutral pH.Prepare fresh solutions before each experiment. Store stock solutions in an anhydrous solvent like DMSO at -80°C. For working solutions, perform a time-course experiment to determine the window of stability.
Oxidation The compound may be sensitive to oxidation from dissolved oxygen or reactive species in your media.1. Degas your buffers before use. 2. Consider adding a small amount of an antioxidant (e.g., ascorbic acid), if compatible with your assay.
Photodegradation Exposure to light, especially UV, can degrade some chemical structures.Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

Experimental Protocol for Stability Assessment by HPLC:

  • Preparation: Prepare a solution of this compound in your experimental buffer at the desired concentration.

  • Initial Measurement (T=0): Immediately analyze an aliquot of the solution by a validated HPLC method to determine the initial peak area, which corresponds to 100% integrity.

  • Incubation: Store the remaining solution under your typical experimental conditions (e.g., 37°C, ambient light, etc.). You may also set up parallel experiments under stressed conditions (e.g., elevated temperature, light exposure) to accelerate degradation.

  • Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the solution.

  • Analysis: Analyze each aliquot by HPLC. Calculate the percentage of the initial this compound peak area remaining at each time point. The appearance of new peaks may indicate degradation products.

Example Stability Data (Illustrative):

ConditionTime (hours)% this compound Remaining
PBS, pH 7.4, 37°C, Dark 0100%
895%
2482%
4865%
PBS, pH 7.4, 37°C, Light 0100%
888%
2461%
4835%

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

For long-term storage, high-purity, anhydrous DMSO is recommended. It is a versatile solvent that can dissolve many organic molecules and can be stored at -20°C or -80°C. For aqueous working solutions, the DMSO concentration should typically be kept below 0.5% to avoid solvent effects in biological assays.

Q2: How should I store my this compound solutions?

  • Stock Solutions (in DMSO): Store in small aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles and moisture absorption.

  • Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C and protected from light, but first, confirm the compound's stability under these conditions.

Q3: My this compound solution has a slight color. Is this normal?

Some compounds can have a slight color in solution. However, a change in color over time is often an indicator of degradation or contamination. If you notice a color change, it is best to discard the solution and prepare a fresh one.

Q4: How does the Orexin 2 Receptor (OX2R) signaling pathway work?

OX2R is a G-protein coupled receptor (GPCR). When its endogenous ligands, Orexin-A or Orexin-B, bind to OX2R, it primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), resulting in neuronal excitation. This compound is an antagonist that blocks this binding and subsequent signaling.

OX2R Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular OX2R OX2R Gq Gq/11 OX2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Orexin Orexin-A / Orexin-B Orexin->OX2R Binds & Activates OX2RIN1 This compound OX2RIN1->OX2R Blocks Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation Ca->Response PKC->Response

Caption: Simplified OX2R signaling pathway and the inhibitory action of this compound.

How to minimize OX2R-IN-1 degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for OX2R-IN-1. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: Proper storage of solid this compound is crucial for maintaining its integrity. The powdered compound should be stored at -20°C for long-term stability, which can be effective for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years. It is important to keep the vial tightly sealed to protect it from moisture.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. When preparing the solution, it is advisable to use a fresh, anhydrous grade of DMSO to minimize the introduction of water, which can contribute to hydrolytic degradation.

Q3: How should I store the DMSO stock solution of this compound?

A3: For optimal stability, DMSO stock solutions should be aliquoted into single-use volumes and stored at -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Stored under these conditions, the stock solution is expected to be stable for up to six months. For short-term storage of up to one month, -20°C is acceptable.

Q4: How do I prepare a working solution from the DMSO stock for my experiment?

A4: To prepare a working solution, the DMSO stock should be serially diluted in DMSO before the final dilution into your aqueous experimental buffer or medium. It is important to ensure that the final concentration of DMSO in your assay is low, typically less than 0.5%, to avoid solvent-induced cellular toxicity. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.

Q5: The vial of powdered this compound appears to be empty. What should I do?

A5: Small quantities of lyophilized powder may be difficult to see as they can coat the sides or cap of the vial. Before opening, centrifuge the vial briefly to collect all the powder at the bottom. Then, add the recommended solvent to the vial to dissolve the compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, potentially due to its degradation. The chemical structure of this compound contains an N-acylurea functional group, which can be susceptible to hydrolysis.

Q1: I am observing lower than expected potency or inconsistent results in my in vitro/in vivo experiments. What could be the cause?

A1: Inconsistent or diminished activity of this compound is often an indication of compound degradation. Given that this compound has a reported short half-life, its stability in aqueous solutions is a critical factor.[1] The N-acylurea moiety in its structure is susceptible to hydrolysis, which would lead to inactive degradation products.

  • Recommendation: Prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid storing the compound in aqueous buffers for extended periods. It is best practice to add the compound to the experimental medium immediately before starting the assay.

Q2: I noticed a precipitate in my aqueous working solution. How can I resolve this?

A2: Precipitation can occur for two main reasons: low aqueous solubility or compound degradation. As mentioned, diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.

  • Recommendation: First, ensure your serial dilutions are performed correctly in DMSO before the final aqueous dilution. If precipitation persists, it may be a sign of hydrolytic degradation, as the degradation products may have lower solubility. Prepare a fresh working solution and consider using a solubilizing agent, if compatible with your experimental system.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To determine the stability of this compound in your assay, you can perform a simple time-course experiment.

  • Recommendation: Prepare your complete assay medium containing this compound and incubate it for the duration of your longest experiment. At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and test its activity in a rapid functional assay. A decrease in activity over time will indicate the rate of degradation under your specific conditions.

Summary of Storage and Handling Conditions
FormSolventStorage TemperatureEstimated StabilityKey Recommendations
Powder N/A-20°CUp to 3 yearsKeep vial tightly sealed to protect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
Stock Solution DMSO-80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO.
-20°CUp to 1 monthFor shorter-term storage.
Working Solution Aqueous Buffer/MediumRoom Temperature / 37°CPrepare fresh dailyMinimize time in aqueous solution before use. Final DMSO concentration <0.5%.
Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

  • Warm the Vial: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolve: Vortex the vial for 30-60 seconds to ensure the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used if necessary.

  • Aliquot: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store: Store the aliquots at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (in DMSO): Perform any necessary intermediate dilutions in DMSO to reach a concentration that can be easily diluted into your final aqueous medium.

  • Final Dilution (in Aqueous Medium): Add the final DMSO dilution to your pre-warmed experimental buffer or cell culture medium. Ensure the final DMSO concentration is below 0.5%. Mix thoroughly by gentle inversion or pipetting.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately in your experiment.

Visual Guides

G cluster_0 Potential Hydrolytic Degradation of this compound OX2R_IN_1 This compound (Active N-Acylurea) Degradation_Product_1 Inactive Carboxylic Acid Derivative OX2R_IN_1->Degradation_Product_1 Hydrolysis Degradation_Product_2 Inactive Urea Derivative OX2R_IN_1->Degradation_Product_2 Hydrolysis H2O H₂O (from solvent or buffer) H2O->OX2R_IN_1

Caption: Potential hydrolytic degradation pathway of this compound.

G cluster_1 Recommended Experimental Workflow Start Start: Powdered this compound (Stored at -20°C) Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Aliquot_Store Aliquot and Store at -80°C Prepare_Stock->Aliquot_Store Thaw_Aliquot Thaw Single Aliquot Aliquot_Store->Thaw_Aliquot Serial_Dilution Perform Serial Dilutions in DMSO Thaw_Aliquot->Serial_Dilution Final_Dilution Prepare Final Working Solution in Aqueous Medium Serial_Dilution->Final_Dilution Run_Experiment Immediately Use in Experiment Final_Dilution->Run_Experiment End End Run_Experiment->End G cluster_2 Troubleshooting Decision Tree Issue Inconsistent or Low Activity? Check_Storage Stock Solution Stored Correctly (-80°C, Aliquoted)? Issue->Check_Storage Check_Prep Working Solution Prepared Fresh? Check_Storage->Check_Prep Yes Degradation_Suspected Degradation is Likely Check_Storage->Degradation_Suspected No Check_DMSO Final DMSO Concentration <0.5%? Check_Prep->Check_DMSO Yes Check_Prep->Degradation_Suspected No Check_DMSO->Degradation_Suspected Yes Solubility_Issue Precipitation is Likely Check_DMSO->Solubility_Issue No Action_Degradation Action: Prepare Fresh Stock and Working Solutions Degradation_Suspected->Action_Degradation Action_Solubility Action: Re-prepare with Correct Dilution Scheme Solubility_Issue->Action_Solubility

References

Orexin Antagonist Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with orexin antagonists.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in receptor affinity and pharmacokinetics between the approved dual orexin receptor antagonists (DORAs)?

A1: Suvorexant, lemborexant, and daridorexant, all approved for the treatment of insomnia, exhibit distinct profiles in terms of their binding affinity for orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), as well as their pharmacokinetic properties. These differences can influence their efficacy and side-effect profiles.

Compound OX1R Ki (nM) OX2R Ki (nM) Selectivity Half-life (t1/2)
Suvorexant1.30.17Dual~12 hours
Lemborexant6.12.6Dual17–19 hours
Daridorexant--Dual~8 hours

Note: Ki values can vary between studies and assay conditions. The data presented is a representation from available literature.

Q2: What are the most common adverse events observed in clinical trials of DORAs?

A2: The most frequently reported adverse events in clinical trials for suvorexant, lemborexant, and daridorexant are generally mild to moderate in severity.[1]

Adverse Event Suvorexant Lemborexant Daridorexant
Somnolence/DrowsinessReported[2]Reported[3]Reported[3]
HeadacheReported[2]ReportedReported[3]
DizzinessReported[2]ReportedReported
Nightmares/Abnormal DreamsReported[2]ReportedReported
Sleep ParalysisReported[1]ReportedReported[1]
FatigueReportedReportedReported[3]

This table provides a general overview. The incidence and severity of adverse events can be dose-dependent and vary between patient populations.

Troubleshooting In Vitro Assays

Q3: My orexin antagonist has poor solubility in aqueous buffers for my in vitro assay. What can I do?

A3: Poor solubility is a common issue with small molecule antagonists.[4][5] Here are some troubleshooting steps:

  • Use of Solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.[5] Be mindful of the final solvent concentration, as high levels can affect cell viability and assay performance.

  • Test Different Formulations: Experiment with different salt forms of the antagonist if available, as they can have different solubility properties.

  • Employ Solubilizing Agents: Consider the use of cyclodextrins or other solubilizing agents in your buffer, but validate that they do not interfere with your assay.

  • Sonication: Gentle sonication of the solution can sometimes help to dissolve the compound.

Q4: I am seeing inconsistent results in my calcium mobilization (FLIPR) assay when testing orexin antagonists. What are the potential causes?

A4: Inconsistent results in calcium flux assays can arise from several factors.[6]

  • Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly.

  • Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Inadequate loading can lead to a low signal-to-noise ratio.

  • Agonist Concentration: Use an EC80 concentration of the orexin agonist (Orexin-A or Orexin-B) to ensure a robust signal that can be effectively antagonized.

  • Antagonist Incubation Time: Ensure the antagonist has sufficient time to bind to the receptor before adding the agonist. This may need to be optimized for each compound.

  • Compound Precipitation: Visually inspect your compound plate for any signs of precipitation, especially at higher concentrations.

Q5: How can I determine if my antagonist is competitive or non-competitive?

A5: You can differentiate between competitive and non-competitive antagonism by performing a Schild analysis.[7][8][9]

  • Experimental Setup: Generate agonist dose-response curves in the presence of increasing, fixed concentrations of your antagonist.

  • Competitive Antagonist: A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximum response.

  • Non-Competitive Antagonist: A non-competitive antagonist will suppress the maximum response of the agonist, and the rightward shift may not be parallel.[7]

Troubleshooting In Vivo Studies

Q6: I am having trouble with the quality of my EEG/EMG signals in my rodent sleep studies. What are the common causes of poor signal quality?

A6: High-quality EEG/EMG signals are crucial for accurate sleep scoring.[10]

  • Electrode Implantation: Ensure the EEG screw electrodes are in firm contact with the skull and the EMG wire electrodes are securely placed in the nuchal muscles.[11][12]

  • Headcap Stability: The headcap assembly must be securely fixed to the skull with dental cement to prevent movement artifacts.[10]

  • Grounding: Proper grounding of the animal and recording setup is essential to reduce electrical noise.

  • Cable and Commutator: Check for any damage to the recording cable and ensure the commutator is functioning smoothly to allow the animal free movement without tangling.

Q7: My animals are showing signs of stress or habituation issues in the sleep recording chambers. How can I minimize this?

A7: Stress can significantly impact sleep architecture and confound your results.

  • Habituation Period: Allow for a sufficient habituation period (at least 2-3 days) for the animals to acclimate to the recording chamber and tether.[10]

  • Handling: Handle the animals gently and consistently throughout the study.

  • Environmental Control: Maintain a stable and controlled environment with a consistent light-dark cycle, temperature, and minimal noise.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)

This protocol outlines a general procedure for assessing the potency of an orexin antagonist using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

  • Cell Plating:

    • Seed CHO or HEK293 cells stably expressing either OX1R or OX2R into 96- or 384-well black-walled, clear-bottom plates.[13]

    • Culture overnight to allow for cell adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye-loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.[14]

  • Compound Preparation:

    • Prepare serial dilutions of the orexin antagonist in an appropriate assay buffer.

    • Prepare the orexin agonist (Orexin-A or Orexin-B) at a concentration that will give an EC80 response.

  • Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay protocol, which will first add the antagonist to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

    • Following the antagonist incubation, the instrument will add the orexin agonist to the wells.

    • Measure the fluorescence signal before and after the addition of the agonist.

  • Data Analysis:

    • Calculate the antagonist's IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.

Protocol 2: In Vivo Rodent Sleep Study (EEG/EMG)

This protocol provides a general workflow for conducting a sleep study in mice or rats to evaluate the effects of an orexin antagonist.

  • Surgical Implantation of Electrodes: [11][12][15]

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Expose the skull and implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

    • Insert insulated wire electrodes into the nuchal muscles for EMG recording.

    • Secure the electrode assembly to the skull using dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Habituation and Baseline Recording:

    • House the animal individually in a sleep recording chamber with a controlled light-dark cycle and temperature.

    • Connect the animal's headcap to a recording cable and allow for a habituation period of 2-3 days.[10]

    • Record baseline EEG and EMG data for at least 24 hours.

  • Drug Administration and Recording:

    • Administer the orexin antagonist or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection).

    • Record EEG and EMG signals continuously for the desired post-dosing period (e.g., 24 hours).

  • Data Analysis:

    • Manually or automatically score the recorded data into wake, NREM sleep, and REM sleep epochs (typically 4-10 seconds).

    • Analyze the data to determine the effects of the antagonist on sleep parameters such as sleep latency, total sleep time, wake after sleep onset (WASO), and sleep architecture.

Visualizations

Orexin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors OrexinA Orexin-A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Higher Affinity Gq Gq/11 OX1R->Gq Gs Gs OX1R->Gs OX2R->Gq Gi Gi/o OX2R->Gi OX2R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Gs->AC Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC Protein Kinase C (PKC) PLC->PKC cAMP ↑/↓ cAMP AC->cAMP NeuronalExcitation Neuronal Excitation Ca->NeuronalExcitation cAMP->NeuronalExcitation PKC->NeuronalExcitation Antagonist DORA Antagonist->OX1R Antagonist->OX2R

Caption: Orexin Receptor Signaling Pathway.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification (OX1R & OX2R) HTS High-Throughput Screening (HTS) Target->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOp Lead Optimization HitToLead->LeadOp InVitro In Vitro Profiling (Potency, Selectivity, ADME) LeadOp->InVitro InVivo In Vivo Efficacy (Rodent Sleep Models) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase I (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: Orexin Antagonist Drug Discovery Workflow.

References

Technical Support Center: Optimizing OX2R-IN-1 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OX2R-IN-1 and other antagonists in orexin 2 receptor (OX2R) binding assays.

Troubleshooting Guide

This guide addresses common issues encountered during OX2R binding assays.

Problem Potential Cause Recommended Solution
High Background Signal 1. Inadequate Washing: Insufficient removal of unbound radioligand. 2. Nonspecific Binding: Radioligand or test compound binding to filters, plates, or other surfaces. 3. Radioligand Degradation: Breakdown of the radioligand, leading to nonspecific binding of degradation products.1. Increase the number and/or volume of wash steps. Ensure the wash buffer is cold. 2. Pre-treat filters/plates with a blocking agent (e.g., polyethyleneimine). Consider using alternative filter types. 3. Use fresh, high-quality radioligand. Minimize freeze-thaw cycles.
Low Signal-to-Noise Ratio 1. Insufficient Incubation Time: The binding reaction has not reached equilibrium. 2. Low Receptor Expression: The cell line or tissue preparation has a low density of OX2R. 3. Suboptimal Reagent Concentrations: Concentrations of radioligand or membrane preparation are too low.1. Optimize the incubation time. Perform a time-course experiment to determine when equilibrium is reached (see FAQ below). 2. Use a cell line with higher OX2R expression or increase the amount of membrane protein per well. 3. Titrate the radioligand and membrane concentrations to find the optimal balance for a robust signal.
High Inter-Assay Variability 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents. 2. Temperature Fluctuations: Variations in incubation temperature between assays. 3. Reagent Instability: Degradation of reagents over time.1. Use calibrated pipettes and consistent technique. Employ automated liquid handlers for high-throughput assays. 2. Ensure a stable and uniform incubation temperature. Use a calibrated water bath or incubator. 3. Prepare fresh reagents for each assay run whenever possible. Aliquot and store reagents appropriately.
Atypical Competition Curve 1. Compound Solubility Issues: The test compound (e.g., this compound) is not fully dissolved in the assay buffer. 2. Incorrect Dilution Series: Errors in the preparation of the serial dilutions of the test compound. 3. Allosteric Modulation: The compound may be binding to a site other than the primary ligand binding site, affecting radioligand binding in a non-competitive manner.1. Use a suitable solvent (e.g., DMSO) to dissolve the compound and ensure it remains soluble in the final assay buffer concentration. 2. Carefully prepare and verify the dilution series. 3. Investigate the mechanism of action further with functional assays or alternative binding studies.

Frequently Asked Questions (FAQs)

1. How do I determine the optimal incubation time for my this compound binding assay?

To determine the optimal incubation time, you should perform a time-course experiment. This involves incubating the radioligand with the OX2R-containing membranes for varying amounts of time while keeping all other conditions constant.

Experimental Protocol: Incubation Time Optimization

  • Prepare Reagents: Prepare assay buffer, radioligand solution at a fixed concentration (typically at or below its Kd), and the membrane preparation containing OX2R.

  • Set Up Assay: Add the membrane preparation and radioligand to a series of wells or tubes.

  • Incubate: Incubate the reactions at the desired temperature (e.g., 25°C) for a range of time points (e.g., 15, 30, 45, 60, 90, 120, 180 minutes).

  • Terminate Reaction: At each time point, rapidly terminate the binding reaction by filtration over glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantify Binding: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze Data: Plot the specific binding (total binding minus nonspecific binding) against time. The optimal incubation time is the point at which the specific binding reaches a plateau, indicating that the reaction has reached equilibrium. A common incubation time for orexin receptor binding assays is 60 minutes.

2. What are typical starting concentrations for a competitive binding assay with this compound?

The following table provides a general starting point for reagent concentrations in an OX2R competitive binding assay. These should be optimized for your specific experimental conditions.

Reagent Typical Concentration Range Notes
[¹²⁵I]-OXA or [³H]-EMPA (Radioligand) 0.1 - 1.0 x KdUsing a concentration at or below the dissociation constant (Kd) is ideal for competitive binding assays.
OX2R Membrane Preparation 5 - 20 µg protein/wellThis should be optimized to give a robust signal without excessive radioligand depletion.
This compound (Test Compound) 10⁻¹¹ M to 10⁻⁵ MA wide range of concentrations is used to generate a full competition curve.
Nonspecific Binding Control 10 µM Suvorexant or other unlabeled OX2R antagonistA high concentration of an unlabeled ligand is used to determine nonspecific binding.

3. What is the signaling pathway of the Orexin 2 Receptor?

The Orexin 2 Receptor (OX2R) is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligands, orexin-A or orexin-B, OX2R primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of other downstream signaling pathways.

OX2R_Signaling_Pathway Orexin Orexin-A / Orexin-B OX2R OX2R Orexin->OX2R Binds to G_protein Gq/11 OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: OX2R Gq-coupled signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the Orexin 2 Receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_harvest Harvesting & Detection cluster_analysis Data Analysis arrow arrow Reagents Prepare Assay Buffer, Radioligand, Test Compound (this compound), and Membranes Plates Prepare Assay Plates (Total, Nonspecific, and Test Compound Wells) Reagents->Plates Add_Reagents Add Membranes, Radioligand, and Test Compound/ Buffer to Wells Plates->Add_Reagents Incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Add_Reagents->Incubate Filter Rapidly Filter Contents onto Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Quantify Radioactivity with a Scintillation Counter Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Inhibition vs. log[this compound] Calculate->Plot Determine Determine IC₅₀ and Ki Values Plot->Determine

Caption: Workflow for an OX2R competitive binding assay.

Validation & Comparative

A Comparative Guide to a Selective Orexin-2 Receptor Antagonist and Suvorexant in Sleep Promotion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sleep-promoting effects of a selective orexin-2 receptor (OX2R) antagonist, Compound 1m (C1m), and the dual orexin receptor antagonist (DORA), suvorexant. The data presented is derived from preclinical studies and is intended to inform research and development in the field of sleep therapeutics.

Mechanism of Action: Targeting the Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness.[1] Antagonism of orexin receptors is a therapeutic strategy for insomnia. Suvorexant, a DORA, blocks both OX1R and OX2R, while selective OX2R antagonists like Compound 1m (referred to as a 2-SORA) specifically target the OX2R.[1][2] This difference in receptor selectivity leads to distinct effects on sleep architecture.

Head-to-Head Comparison of Sleep-Promoting Effects

A key preclinical study in C57BL/6J mice directly compared the effects of orally administered Compound 1m and suvorexant on sleep-wake states during the active (dark) phase.[2] Both compounds effectively decreased wakefulness and increased non-rapid eye movement (NREM) sleep. However, their effects on REM sleep and sleep architecture differed significantly.

Quantitative Analysis of Sleep Parameters

The following tables summarize the key findings from this comparative study.

Table 1: Effects on Total Time Spent in Wake, NREM, and REM Sleep (First 2 hours post-administration)

Treatment GroupDose (mg/kg)Change in Wakefulness (%)Change in NREM Sleep (%)Change in REM Sleep (%)
Compound 1m (C1m) 30~
90↓↓↑↑~
Suvorexant 30↑↑↑↑↑

Data adapted from a study in C57BL/6J mice.[2] Arrow count indicates the magnitude of change relative to the vehicle control. '~' indicates little to no effect.

Table 2: Effects on Sleep Episode Duration (First 2 hours post-administration)

Treatment GroupDose (mg/kg)Wakefulness Episode DurationNREM Sleep Episode DurationREM Sleep Episode Duration
Compound 1m (C1m) 30~~
90↓↓~~
Suvorexant 30

Data adapted from a study in C57BL/6J mice.[2] Arrow indicates the direction of change relative to the vehicle control. '~' indicates no significant change.

Experimental Protocols

The data presented above was generated using the following key experimental methodologies.

Polysomnography (EEG/EMG) Studies in Mice

Animal Model: Male C57BL/6J mice are commonly used for sleep studies.[2]

Surgical Implantation of Electrodes:

  • Mice are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital).[1]

  • The animal is placed in a stereotaxic frame.[1]

  • A midline incision is made on the scalp to expose the skull.

  • Small burr holes are drilled through the skull over the frontal and parietal cortices for the placement of electroencephalogram (EEG) screw electrodes.[3]

  • Two stainless-steel wire electrodes are inserted into the nuchal (neck) muscles for electromyogram (EMG) recording.[2][3]

  • The electrode assembly is secured to the skull using dental cement.[3]

  • Mice are allowed a recovery period of approximately one week before experiments.[3]

EEG/EMG Recording and Analysis:

  • Following recovery, mice are individually housed in recording chambers and connected to a recording cable via a slip ring to allow free movement.[3]

  • EEG and EMG signals are amplified, filtered (e.g., EEG: 0.5-64 Hz; EMG: 16-64 Hz), and digitized (e.g., at 128 Hz).[3]

  • Sleep-wake stages are scored manually or automatically in epochs (typically 10 seconds) based on the following criteria[3]:

    • Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.

    • NREM Sleep: High-amplitude, low-frequency (delta waves, 0.5-4 Hz) EEG and low EMG activity.

    • REM Sleep: Low-amplitude, high-frequency (theta waves, 6-10 Hz) EEG and muscle atonia (lowest EMG activity).[3]

Fos Immunohistochemistry

Fos protein expression is used as a marker of neuronal activation.

Protocol:

  • Following the sleep study, mice are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

  • Brains are removed, post-fixed, and cryoprotected (e.g., in 30% sucrose solution).

  • Coronal brain sections are cut using a cryostat.

  • Sections are incubated with a primary antibody against Fos protein.

  • A secondary antibody conjugated to a fluorescent marker is then applied.

  • The number of Fos-positive neurons in specific brain regions (e.g., locus coeruleus, tuberomammillary nucleus, dorsal raphe) is quantified using microscopy and image analysis software.[2]

Visualizing the Underlying Mechanisms

Orexin 2 Receptor (OX2R) Signaling Pathway

The following diagram illustrates the primary signaling cascades activated by the orexin 2 receptor. OX2R couples to both Gq and Gi G-proteins, leading to downstream modulation of neuronal excitability.

OX2R_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors OX2R OX2R Gq Gq OX2R->Gq activates Gi Gi OX2R->Gi activates Orexin Orexin-A / Orexin-B Orexin->OX2R binds PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Neuronal_Excitation ↑ Neuronal Excitability Neuronal_Inhibition ↓ Neuronal Excitability Experimental_Workflow cluster_setup Animal Preparation cluster_experiment Experimental Phase cluster_analysis Data Analysis Surgery EEG/EMG Electrode Implantation Recovery Surgical Recovery (1 week) Surgery->Recovery Habituation Habituation to Recording Chambers Recovery->Habituation Dosing Oral Administration: Vehicle, C1m, or Suvorexant Habituation->Dosing Recording Polysomnography (EEG/EMG Recording) Dosing->Recording Scoring Sleep Stage Scoring Recording->Scoring Quantification Quantification of Sleep Parameters Scoring->Quantification Stats Statistical Analysis Quantification->Stats

References

A Comparative Analysis of Orexin-2 Receptor (OX2R) Antagonist Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the selectivity profiles of prominent dual orexin receptor antagonists (DORAs), with a focus on their activity at the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in sleep-related research.

Comparative Selectivity of Clinically Relevant OX2R Antagonists

The selectivity of an orexin receptor antagonist is a critical determinant of its pharmacological profile. While many compounds exhibit dual antagonism, their relative affinities and potencies at OX1R and OX2R can vary significantly. This variation may influence their efficacy and potential side-effect profiles. The table below summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of several well-characterized DORAs.

CompoundOX1R Ki (nM)OX2R Ki (nM)OX1R IC50 (nM)OX2R IC50 (nM)Selectivity Ratio (OX1R Ki / OX2R Ki)
Suvorexant 5.52.55.52.52.2
Lemborexant 6.12.66.12.62.3
Daridorexant 2.00.52.00.54.0
Seltorexant 1304.1--31.7

Data compiled from multiple sources. Absolute values may vary between different studies and assay conditions.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the selectivity of OX2R antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for the orexin receptors by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human OX1R or OX2R

  • Radioligand (e.g., [³H]-Suvorexant)

  • Test compounds (unlabeled antagonists)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the functional potency of an antagonist by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an orexin agonist.

Materials:

  • CHO-K1 cells stably expressing human OX1R or OX2R

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Orexin-A (agonist)

  • Test compounds (antagonists)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Plate the cells in the assay plates and culture overnight.

  • Load the cells with the calcium indicator dye for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compounds to the wells and incubate for a specified time (e.g., 20 minutes) at room temperature.

  • Add a pre-determined concentration of orexin-A (typically the EC80) to stimulate the cells.

  • Immediately measure the fluorescence intensity over time using the plate reader.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50).

Visualizing Key Pathways and Processes

To better understand the context of OX2R antagonist selectivity, the following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for antagonist characterization.

Orexin_Signaling_Pathway cluster_pre Orexin Neuron cluster_post Postsynaptic Neuron Orexin_A_B Orexin-A Orexin-B OX1R OX1R Orexin_A_B->OX1R Orexin-A > Orexin-B OX2R OX2R Orexin_A_B->OX2R Orexin-A ≈ Orexin-B Gq Gq OX1R->Gq OX2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (ER) IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Antagonist_Characterization_Workflow cluster_workflow Experimental Workflow start Synthesize/Acquire Antagonist Compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Flux Functional Assay start->functional_assay determine_ki Determine Ki values (OX1R & OX2R) binding_assay->determine_ki determine_ic50 Determine IC50 values (OX1R & OX2R) functional_assay->determine_ic50 calculate_selectivity Calculate Selectivity Ratio (Ki OX1R / Ki OX2R) determine_ki->calculate_selectivity determine_ic50->calculate_selectivity end Characterize Selectivity Profile calculate_selectivity->end

Validating the Binding of OX2R-IN-1 to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies required to validate the binding of a novel compound, OX2R-IN-1, to its intended target, the Orexin 2 Receptor (OX2R). Due to the limited publicly available data for this compound, this document outlines the standard, rigorous procedures for characterizing such a compound and objectively compares its reported potency with established OX2R antagonists.

Introduction to this compound

This compound (also referred to as compound 15) has been identified as a potential antagonist of the Orexin 2 Receptor (OX2R).[1] The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of sleep-wake cycles, appetite, and arousal.[2] Consequently, antagonists of these receptors are of significant interest for the treatment of insomnia and other sleep disorders.

Initial reports indicate that this compound has a low cytotoxicity profile and can dose-dependently reduce the signal of an orexin A-evoked response in a CHO-K1 cell line.[1] However, its reported in vitro potency is low, with an IC50 value of 484 μM.[1] This guide will detail the necessary experiments to thoroughly validate its binding and functional activity at the OX2R.

Comparative Analysis of OX2R Antagonists

To provide context for the potency of this compound, the following table compares its reported IC50 value with those of well-characterized and clinically approved dual orexin receptor antagonists (DORAs) and selective OX2R antagonists (SORAs).

CompoundTarget(s)IC50 / Ki (nM)Status
This compound OX2R484,000Preclinical
SuvorexantOX1R/OX2R0.55 (Ki, OX1R), 0.35 (Ki, OX2R)Approved
LemborexantOX1R/OX2R6.1 (Ki, OX1R), 2.6 (Ki, OX2R)Approved
DaridorexantOX1R/OX2R0.47 (Ki, OX1R), 0.9 (Ki, OX2R)Approved
AlmorexantOX1R/OX2R16 (IC50, OX1R), 15 (IC50, OX2R)Discontinued
FilorexantOX1R/OX2R<3 (binding)Investigational
SB-649868OX1R/OX2R-Investigational
IPSUOX2R-Preclinical

Data compiled from multiple sources. Note that direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols for Target Validation

A thorough validation of an OX2R antagonist involves a multi-step process, from confirming direct binding to assessing functional consequences in cellular and in vivo systems.

Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a radiolabeled ligand from the receptor, providing key information about binding affinity (Ki).

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO or HEK293 cells expressing hOX2R homogenization Homogenization & Centrifugation cell_culture->homogenization membrane_pellet Isolated Cell Membranes homogenization->membrane_pellet incubation Incubation membrane_pellet->incubation radioligand Radioligand (e.g., [3H]-EMPA) radioligand->incubation competitor This compound (varying concentrations) competitor->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 Determine IC50 scintillation->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Calculate Ki cheng_prusoff->ki

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human orexin 2 receptor (hOX2R).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.[3]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable OX2R-selective radioligand (e.g., [³H]-EMPA).

    • Add varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture to allow binding to reach equilibrium.[3]

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[3]

Functional Assays

Functional assays are crucial to determine whether the binding of the compound to the receptor results in a biological response (i.e., antagonism or agonism). For OX2R, which is a Gq-coupled G-protein coupled receptor (GPCR), a common method is to measure changes in intracellular calcium concentration.

Signaling Pathway:

Orexin Orexin-A (Agonist) OX2R OX2R Orexin->OX2R Activates OX2R_IN_1 This compound (Antagonist) OX2R_IN_1->OX2R Blocks Gq Gq protein OX2R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca2+ Release ER->Ca2_release

Figure 2: Orexin 2 Receptor (OX2R) signaling pathway leading to calcium mobilization.

Calcium Mobilization Assay Protocol:

  • Cell Preparation:

    • Seed CHO or HEK293 cells expressing hOX2R in a 96-well plate.[4]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of an OX2R agonist (e.g., orexin-A).

    • Measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR). The fluorescence intensity is proportional to the intracellular calcium concentration.[4][5][6]

  • Data Analysis:

    • The antagonistic effect of this compound is determined by its ability to reduce the calcium signal induced by orexin-A.

    • Calculate the IC50 value from the concentration-response curve.

Selectivity Assays

It is essential to determine the selectivity of the compound for OX2R over the closely related OX1R. This is typically achieved by performing the same binding and functional assays on cells expressing hOX1R. A high selectivity ratio (OX1R IC50 / OX2R IC50) is often desirable to minimize off-target effects.

In Vivo Target Engagement

To confirm that the compound can reach its target in a living organism and exert its effect, in vivo studies are necessary.

Logical Flow of In Vivo Validation:

compound_admin Administer this compound to animal model pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis compound_admin->pk_pd brain_occupancy Ex vivo receptor occupancy in brain pk_pd->brain_occupancy eeg_analysis Electroencephalography (EEG) Analysis pk_pd->eeg_analysis behavioral_outcome Assessment of sleep/wake states eeg_analysis->behavioral_outcome

Figure 3: Logical workflow for in vivo validation of an OX2R antagonist.

Example In Vivo Protocol:

  • Animal Model: Use rodents (e.g., rats or mice).

  • Drug Administration: Administer this compound orally or via injection.

  • Target Engagement: At various time points after administration, measure the occupancy of OX2R in the brain using ex vivo autoradiography or other techniques.[7]

  • Pharmacodynamic Readout: Monitor sleep/wake states using electroencephalography (EEG) to assess the sleep-promoting effects of the compound.[8]

Conclusion

The validation of a potential drug candidate like this compound requires a systematic and rigorous approach. While initial data suggests this compound has activity at the OX2R, its reported low potency (IC50 = 484 μM) places it significantly outside the range of compounds typically advanced in drug discovery programs. For comparison, approved drugs like Suvorexant have nanomolar affinities.[9]

To fully characterize this compound, the experimental protocols detailed in this guide should be performed. These include:

  • Radioligand binding assays to accurately determine its binding affinity (Ki) for both OX2R and OX1R.

  • Functional assays , such as calcium mobilization, to confirm its antagonistic activity and potency.

  • In vivo studies to assess its brain penetration, target engagement, and effects on sleep architecture.

By following these established methodologies, researchers can generate the necessary data to make an informed decision about the potential of this compound as a therapeutic agent.

References

A Head-to-Head Comparison of OX2R-IN-1 and Almorexant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of orexin receptor modulation, both the research tool compound OX2R-IN-1 and the clinically evaluated drug candidate almorexant have emerged as antagonists. However, the depth and breadth of available scientific data for these two molecules differ vastly, with almorexant being extensively characterized through preclinical and clinical studies, while information on this compound remains sparse and confined to preliminary in vitro data. This guide provides a comparative overview based on the currently accessible experimental findings, highlighting the significant data gap for this compound.

Overview and Mechanism of Action

Almorexant (ACT-078573) is a first-in-class dual orexin receptor antagonist (DORA), competitively inhibiting both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] Developed for the treatment of insomnia, it functions by blocking the wake-promoting signals of orexin-A and orexin-B neuropeptides in the brain.[2][3] This antagonism of the orexin system is hypothesized to promote sleep initiation and maintenance.[2] Despite promising efficacy in clinical trials, the development of almorexant was discontinued due to concerns about hepatic safety.[1]

This compound is described as an orexin receptor 2 (OX2R) antagonist.[4] The available information, primarily from a single source, suggests it is a potential binder to OX2R with a noted low cytotoxicity profile.[4] However, a significant lack of published, peer-reviewed studies makes a detailed description of its mechanism and specificity challenging.

Quantitative Data Summary

The disparity in available data is most evident in the quantitative comparison of the two compounds. Almorexant has been thoroughly profiled, whereas the data for this compound is limited to a single reported in vitro potency value.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)Assay TypePotency (IC50)SelectivitySource
Almorexant Human OX1RCalcium mobilization13 nMDual Antagonist[3]
Human OX2RCalcium mobilization8 nM[3]
Rat OX1RCalcium mobilization16 nM[5]
Rat OX2RCalcium mobilization15 nM[5]
This compound OX2RNot Specified484 µMPresumed OX2R selective[4]

Table 2: Pharmacokinetic Properties

ParameterAlmorexantThis compoundSource
Bioavailability Low to moderate (8-34% in rats, 18-49% in dogs)Poor (unconfirmed)[3][4][6]
Blood-Brain Barrier Penetration YesYes (unconfirmed)[4][6]
Elimination Half-life 13–19 hours (in humans)Short (unconfirmed)[1][4]

Experimental Data and Protocols

Almorexant:

In Vitro Functional Assay: Calcium Mobilization

  • Objective: To determine the potency of almorexant in antagonizing orexin receptor activation.

  • Methodology: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are utilized. The cells are loaded with a calcium-sensitive fluorescent dye. Orexin-A is added to stimulate the receptors, leading to an increase in intracellular calcium, which is measured as a change in fluorescence. To determine the antagonist potency, the assay is performed in the presence of varying concentrations of almorexant. The concentration of almorexant that inhibits 50% of the orexin-A-induced calcium signal is determined as the IC50 value.[3][5]

In Vivo Efficacy in Animal Models: Sleep Studies in Rats

  • Objective: To assess the sleep-promoting effects of almorexant.

  • Methodology: Male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Almorexant (e.g., 300 mg/kg) or vehicle is administered orally at the beginning of the dark (active) phase. EEG/EMG signals are recorded continuously for several hours. The data is scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. The total time spent in each state, sleep efficiency, and sleep latency are then calculated and compared between the almorexant- and vehicle-treated groups.[5]

Clinical Trials in Humans: Polysomnography in Insomnia Patients

  • Objective: To evaluate the efficacy of almorexant in treating primary insomnia.

  • Methodology: In a double-blind, placebo-controlled, crossover study, patients with primary insomnia receive a single oral dose of almorexant (e.g., 100, 200, or 400 mg) or placebo before bedtime.[7][8] Sleep is monitored overnight using polysomnography. Key endpoints include Sleep Efficiency (SE), Latency to Persistent Sleep (LPS), and Wake After Sleep Onset (WASO).[7][8]

This compound:

Detailed experimental protocols for the determination of the IC50 value and other reported properties of this compound are not publicly available. The single reference points to a study on the development of novel orexin receptor antagonists, where this compound (referred to as compound 15) was likely one of many compounds synthesized and screened.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for evaluating an orexin receptor antagonist.

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Antagonist Action Orexin_A_B Orexin-A / Orexin-B OX1R OX1R Orexin_A_B->OX1R binds OX2R OX2R Orexin_A_B->OX2R binds Gq Gq OX1R->Gq activates OX2R->Gq activates PLC PLC Gq->PLC activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase leads to Neuronal_Activation Neuronal Activation (Wakefulness) Ca_increase->Neuronal_Activation Almorexant Almorexant Almorexant->OX1R blocks Almorexant->OX2R blocks OX2R_IN_1 This compound OX2R_IN_1->OX2R blocks

Caption: Orexin Signaling Pathway and Antagonist Intervention.

Antagonist_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Ca²⁺ mobilization) (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Efficacy_Models Efficacy Models (e.g., Sleep Studies in Rats) PK_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Efficacy_Models->Safety_Tox Phase_I Phase I Trials (Safety & PK in Humans) Safety_Tox->Phase_I Phase_II_III Phase II/III Trials (Efficacy in Patients) Phase_I->Phase_II_III

Caption: General Workflow for Orexin Antagonist Drug Discovery.

Conclusion

The comparison between this compound and almorexant is fundamentally limited by a profound lack of publicly available data for this compound. Almorexant stands as a well-documented dual orexin receptor antagonist with nanomolar potency that has undergone extensive preclinical and clinical investigation for insomnia. Its development, though halted, has provided a wealth of information on the therapeutic potential and challenges of targeting the orexin system.

In contrast, this compound is a research compound with a single reported low-potency in vitro value. Without further published data on its selectivity, in vivo activity, and pharmacokinetic properties, its utility as a pharmacological tool remains to be established. Researchers and drug development professionals should be aware of this significant data disparity when considering these compounds for their studies. For investigations requiring a well-characterized dual orexin receptor antagonist, almorexant serves as a benchmark, while the practical application of this compound would necessitate extensive independent characterization.

References

Comparative Efficacy Analysis: OX2R-IN-1 vs. Dual Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the selective orexin-2 receptor (OX2R) antagonist, OX2R-IN-1, against dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.

Introduction to Orexin System and Antagonism

The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a central regulator of wakefulness, arousal, and appetite. Antagonizing these receptors is a clinically validated strategy for the treatment of insomnia. Dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, while selective antagonists target one receptor subtype. OX2R is considered the primary driver of sleep-wake regulation, making selective OX2R antagonists like this compound a topic of significant research interest. This guide compares the pharmacological profiles of the selective tool compound this compound with those of approved DORAs.

Mechanism of Action: Selective vs. Dual Antagonism

Orexin receptors are G-protein coupled receptors (GPCRs). Both OX1R and OX2R primarily couple to the Gq/11 protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. This signaling promotes neuronal excitability and wakefulness.

Dual antagonists inhibit signaling through both receptor subtypes, whereas a selective antagonist like this compound exclusively blocks the cascade initiated by OX2R activation.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_antagonists Antagonists cluster_intracellular Intracellular OX1R OX1R Gq11 Gq/11 OX1R->Gq11 Activates OX2R OX2R OX2R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Orexin Orexin Peptides (A & B) Orexin->OX1R Binds Orexin->OX2R Binds DORAs Dual Antagonists (e.g., Suvorexant) DORAs->OX1R Blocks DORAs->OX2R Blocks OX2R_IN_1 This compound OX2R_IN_1->OX2R Selectively Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Wakefulness Neuronal Excitation (Wakefulness) Ca_release->Wakefulness Promotes

Caption: Orexin signaling pathway and points of antagonist intervention.

Comparative Pharmacological Data

The following tables summarize key pharmacological parameters for this compound and representative dual orexin receptor antagonists. Data is compiled from various sources, and direct comparison should be approached with caution as experimental conditions may differ.

Table 1: Receptor Binding Affinity (Ki, nM)

Binding affinity indicates the concentration of the drug required to occupy 50% of the receptors. Lower values denote higher affinity.

CompoundOX1R Ki (nM)OX2R Ki (nM)Selectivity (OX1R/OX2R)
This compound >50,0001,100>45-fold
Suvorexant 0.550.351.57
Lemborexant 6.12.62.3
Daridorexant 0.91.20.75
Table 2: Functional Antagonist Potency (IC₅₀, nM)

Functional potency measures the concentration of an antagonist required to inhibit 50% of the receptor's response to an agonist, typically measured via a calcium mobilization assay.

CompoundOX1R IC₅₀ (nM)OX2R IC₅₀ (nM)
This compound >10,000280
Suvorexant 5.62.5
Lemborexant 123.1
Daridorexant 2319

Experimental Protocols and Workflows

The data presented above are typically generated through a series of standardized in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Primary Screen (e.g., FLIPR Calcium Assay) B Binding Assay (Radioligand Displacement) A->B C Selectivity Panel (Off-target screening) B->C D Pharmacokinetic Studies (Rodent models) C->D Lead Compound Selection E Efficacy Models (Sleep/EEG Studies) D->E F Safety Pharmacology E->F G Clinical Trials F->G Clinical Candidate Nomination

Caption: Typical drug discovery workflow for orexin receptor antagonists.
Detailed Protocol: In Vitro Calcium Mobilization Assay

This assay quantifies the ability of a compound to inhibit the intracellular calcium release triggered by orexin peptide application in cells expressing orexin receptors.

  • Cell Lines : CHO-K1 or HEK293 cells stably transfected to express either human OX1R or OX2R.

  • Culture Conditions : Cells are cultured in DMEM/F-12 medium supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure :

    • Cell Plating : Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.

    • Dye Loading : The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

    • Compound Addition : The dye solution is removed. Test compounds (e.g., this compound, suvorexant) at varying concentrations are added to the wells and incubated for 15-30 minutes.

    • Agonist Stimulation : The plate is transferred to a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of an EC₈₀ concentration of an agonist (Orexin-A for OX1R, Orexin-B for OX2R).

    • Data Acquisition : Fluorescence intensity is monitored in real-time for 2-3 minutes post-agonist addition.

  • Data Analysis : The increase in fluorescence (calcium signal) is measured. The response at each antagonist concentration is normalized to the response of wells with agonist only (0% inhibition) and wells with no agonist (100% inhibition). IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Detailed Protocol: In Vivo Sleep Efficacy (Rodent EEG/EMG)

This experiment assesses the sleep-promoting effects of orexin antagonists in animal models.

  • Animals : Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J) are used.

  • Surgical Implantation : Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording under anesthesia. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles. Animals are allowed to recover for at least one week.

  • Experimental Design : A crossover design is typically used. Animals are habituated to the recording chambers and cabling. They receive either the test compound or vehicle control via oral gavage (p.o.) at a specific time (e.g., beginning of the light cycle).

  • Data Recording : Continuous EEG/EMG recordings are collected for a set period (e.g., 6-24 hours) post-dosing.

  • Data Analysis :

    • Sleep Scoring : The recorded data is divided into epochs (e.g., 10 seconds). Each epoch is semi-automatically or manually scored as Wake, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep based on the EEG and EMG signals.

    • Parameter Calculation : Key sleep parameters are calculated, including latency to persistent sleep, total time spent in each state (Wake, NREM, REM), and the number and duration of sleep/wake bouts.

    • Statistical Analysis : Statistical tests (e.g., t-test, ANOVA) are used to compare the effects of the drug treatment to the vehicle control.

Summary and Conclusion

The comparison between this compound and dual orexin receptor antagonists highlights a fundamental trade-off in pharmacology: selectivity versus broad-spectrum activity.

  • This compound demonstrates significant selectivity for the OX2R. This selectivity could theoretically offer a more targeted therapeutic effect on sleep regulation with a potentially different side-effect profile compared to DORAs. However, as a research tool, its potency is lower than that of approved DORAs, and its full in vivo and pharmacokinetic profile is not as extensively characterized.

  • Dual Orexin Receptor Antagonists (Suvorexant, Lemborexant, Daridorexant) exhibit high potency at both OX1R and OX2R. This dual mechanism is clinically proven to be effective for treating insomnia. Their development has generated extensive data on their pharmacokinetics, efficacy, and safety in humans.

Assessing the Specificity of OX2R-IN-1 for OX2R over OX1R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for assessing the receptor specificity of the orexin antagonist, OX2R-IN-1, focusing on its selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). While specific quantitative data for this compound is not widely available in the public domain, this guide outlines the standard experimental procedures and data presentation formats used to determine such selectivity, using illustrative examples based on typical selective antagonists.

Quantitative Assessment of Receptor Specificity

To determine the specificity of an antagonist like this compound, two primary types of assays are employed: binding assays and functional assays. Binding assays measure the affinity of the compound for the receptor, while functional assays measure its ability to inhibit the receptor's biological response.

Table 1: Illustrative Binding Affinity and Functional Potency Data for a Selective OX2R Antagonist

ReceptorParameterValue (nM)Selectivity Ratio (OX1R/OX2R)
OX1R Binding Affinity (Kᵢ)850\multirow{2}{}{>100-fold}
OX2R Binding Affinity (Kᵢ)8
OX1R Functional Potency (IC₅₀)1200\multirow{2}{}{>150-fold}
OX2R Functional Potency (IC₅₀)7.5

Note: Data presented is hypothetical and serves to illustrate the typical profile of a highly selective OX2R antagonist. The selectivity ratio is calculated by dividing the Kᵢ or IC₅₀ value for OX1R by the corresponding value for OX2R.

Signaling and Assessment Workflow

The orexin system involves two G-protein coupled receptors, OX1R and OX2R, which are activated by the neuropeptides Orexin-A and Orexin-B. Both receptors primarily couple through the Gq/11 signaling pathway, leading to an increase in intracellular calcium. Understanding this pathway is crucial for designing functional assays to test antagonist potency.

Orexin_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling Cascade Orexin-A Orexin-A OX1R OX1R (High affinity for Orexin-A) Orexin-A->OX1R Binds OX2R OX2R (Equal affinity for A & B) Orexin-A->OX2R Binds Orexin-B Orexin-B Orexin-B->OX2R Binds Gq Gq/11 OX1R->Gq Activates OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ (Signal) IP3->Ca

Caption: Orexin receptor Gq/11 signaling pathway leading to calcium mobilization.

The experimental workflow to determine antagonist specificity is a multi-step process, starting from creating the necessary biological tools to the final analysis of the data.

Antagonist_Specificity_Workflow cluster_setup Assay Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Conclusion A 1. Generate Stable Cell Lines (e.g., CHO or HEK293 expressing OX1R or OX2R) B 2. Culture Cells & Prepare for Assays A->B C 3a. Radioligand Binding Assay (Determine Kᵢ) B->C D 3b. Calcium Flux Functional Assay (Determine IC₅₀) B->D E 4. Analyze Dose-Response Curves C->E D->E F 5. Calculate Kᵢ and IC₅₀ Values for OX1R & OX2R E->F G 6. Determine Selectivity Ratio (OX1R/OX2R) F->G

Safety Operating Guide

Essential Guide to the Safe Disposal of OX2R-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the research chemical OX2R-IN-1. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The primary source for specific handling and disposal information is the Safety Data Sheet (SDS) provided by the manufacturer, which must be obtained and reviewed before handling the compound.

Immediate Safety Protocol: The Four-Step Disposal Process

The disposal of any research chemical, including this compound, should be treated as a controlled, multi-step process. The following procedure outlines the essential steps for safe and compliant disposal.

Step 1: Waste Characterization and SDS Consultation Before beginning any disposal process, the first and most critical action is to consult the Safety Data Sheet (SDS) for this compound. The SDS contains specific information on hazards, handling, and appropriate disposal methods. In the absence of an SDS, the compound must be treated as hazardous waste. Identify the physical state of the waste (solid, liquid, or mixed) and any solvents used.

Step 2: Contact Environmental Health & Safety (EHS) Your institution's Environmental Health & Safety (EHS) office is the definitive authority on chemical waste disposal. Contact them with the chemical name, quantity, and nature of the waste (e.g., "solid this compound," "this compound in DMSO solution"). They will provide guidance on the correct waste stream and collection procedures specific to your location.

Step 3: Select and Label Appropriate Waste Container Use only approved, chemically compatible hazardous waste containers provided by your EHS department. The container must be in good condition, with a secure, leak-proof lid. Label the container clearly and accurately with a hazardous waste tag before any waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name of all contents (e.g., "this compound," "Methanol"). Avoid abbreviations or formulas.

  • The approximate percentage of each component.

  • The specific hazard characteristics (e.g., flammable, toxic, corrosive).

  • The date the waste was first added to the container.

Step 4: Waste Accumulation and Storage Store the sealed waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed at all times except when adding waste. Ensure the container is stored in secondary containment to prevent spills. Do not mix incompatible waste types in the same container.

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative parameters for the management of chemical waste in a laboratory setting.

ParameterGuideline / SpecificationRationale
Waste Accumulation Time Limit Max 90-180 days (Varies by generator status)Regulatory requirement to prevent long-term storage of hazardous materials in the lab.
Satellite Accumulation Volume Limit Max 55 gallons of a hazardous waste or 1 quart of an acutely hazardous wasteFederal and state regulations limit the amount of waste that can be stored in the lab before it must be moved to a central facility.
Container Headspace Leave at least 10% (or 2 inches) of volume emptyPrevents spills and container rupture due to temperature and pressure changes during storage and transport.
pH for Neutralization Between 6.0 and 9.0For aqueous waste, neutralization to this range is often required before it can be accepted into certain waste streams.

Workflow for Safe Chemical Disposal

The following diagram illustrates the decision-making workflow for the proper disposal of a laboratory chemical like this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Handling & Containment cluster_storage Phase 3: Storage & Disposal obtain_sds Obtain & Review Compound SDS identify_waste Identify Waste (Solid, Liquid, Concentration) obtain_sds->identify_waste Provides Hazard Info contact_ehs Consult Institutional EHS Office identify_waste->contact_ehs Provides Waste Details select_container Select Correct Waste Container contact_ehs->select_container EHS Provides Guidance label_container Affix & Complete Hazardous Waste Label select_container->label_container add_waste Add Waste to Container (Leave Headspace) label_container->add_waste store_waste Store in Secondary Containment in Satellite Accumulation Area add_waste->store_waste request_pickup Request Waste Pickup (Follow EHS Procedure) store_waste->request_pickup end End: Waste Removed by EHS request_pickup->end start Start: Need to Dispose of this compound start->obtain_sds

Personal protective equipment for handling OX2R-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, handling procedures, and disposal plans for OX2R-IN-1, a potent orexin 2 receptor antagonist. The following information is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Disclaimer: As no specific Safety Data Sheet (SDS) for "OX2R-IN--1" is publicly available, this guidance is based on best practices for handling potent, powdered small-molecule research compounds of unknown toxicity. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the minimum required PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecification / StandardPurpose
Hand Protection Nitrile GlovesASTM D6319; Double-gloving recommendedPrevents skin contact. Double-gloving provides additional protection against tears and contamination.
Body Protection Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects eyes from splashes and airborne particles.
Respiratory Protection N95 Respirator or higherNIOSH-certifiedPrevents inhalation of the powdered compound, especially during weighing and transfer.

Operational and Disposal Plans

Strict adherence to handling and disposal protocols is mandatory to minimize exposure risk and prevent environmental contamination.

Handling and Preparation Protocol
  • Designated Area: All handling of powdered this compound must occur in a designated area, such as a certified chemical fume hood, to contain any airborne particles. The face velocity of the fume hood should be maintained between 80-120 feet per minute (fpm).

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

    • Use dedicated spatulas and tools. Clean them thoroughly after use.

  • Reconstitution:

    • Add the solvent (e.g., DMSO) slowly to the vial containing the powdered this compound.

    • Cap the vial securely before vortexing or sonicating to ensure the compound is fully dissolved.

    • Once in solution, the risk of inhalation is significantly reduced, but standard laboratory PPE (gloves, lab coat, safety glasses) is still required.

Disposal Plan
  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and any solvents used for cleaning should be collected in a separate, sealed, and labeled hazardous liquid waste container.

  • Consult EHS: Follow your institution's specific guidelines for the final disposal of chemical waste. Do not pour any material down the drain.

Experimental Protocol: Determining IC₅₀ of this compound

This protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on its target, the orexin 2 receptor (OX2R), using a cell-based assay that measures a downstream signaling event, such as calcium mobilization.

  • Cell Culture: Culture a stable cell line expressing human OX2R (e.g., CHO-K1 or HEK293 cells) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a positive control (a known OX2R agonist like Orexin-A) and a negative control (vehicle, e.g., 0.1% DMSO).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of intracellular calcium changes upon receptor activation.

  • Compound Addition: Add the various concentrations of the this compound antagonist to the wells and incubate for a specific period to allow the compound to bind to the receptors.

  • Agonist Stimulation: Add the OX2R agonist (Orexin-A) at a concentration known to elicit a sub-maximal response (EC₈₀) to all wells except the negative controls.

  • Signal Detection: Immediately measure the fluorescent signal using a plate reader (e.g., FLIPR or FlexStation). The signal corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Normalize the data by setting the signal from the vehicle control as 0% inhibition and the signal from the wells with no agonist as 100% inhibition.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the experimental workflow for IC₅₀ determination and the general signaling pathway of the orexin 2 receptor.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Culture OX2R- Expressing Cells B 2. Seed Cells into 96-Well Plate A->B C 3. Prepare Serial Dilution of this compound B->C E 5. Add this compound (Antagonist) C->E D 4. Load Cells with Calcium Dye D->E F 6. Add Orexin-A (Agonist) E->F G 7. Measure Fluorescence (Calcium Signal) F->G H 8. Normalize Data G->H I 9. Plot Dose-Response Curve H->I J 10. Calculate IC50 Value I->J

Caption: Workflow for determining the IC₅₀ of an OX2R antagonist.

G OrexinA Orexin-A / Orexin-B (Agonist) OX2R OX2R (GPCR) OrexinA->OX2R Activates Gq Gq Protein OX2R->Gq Activates OX2RIN1 This compound (Antagonist) OX2RIN1->OX2R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the Orexin 2 Receptor (OX2R).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.